molecular formula C6H9NS B1295870 1-(Thiophen-2-yl)ethanamine CAS No. 6309-16-6

1-(Thiophen-2-yl)ethanamine

Cat. No.: B1295870
CAS No.: 6309-16-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42522. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBVRVJQXVVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285630
Record name 1-(thiophen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-16-6
Record name 1-(2-Thienyl)-1-aminoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6309-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(thiophen-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-THIENYL)-1-AMINOETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX6NX2S3AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Thiophen-2-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry. Due to the prevalence of its isomer, 2-(Thiophen-2-yl)ethanamine, in literature and commerce, this guide will also present the properties of the latter for comparative purposes. The thiophene moiety is a privileged pharmacophore, and its derivatives are widely explored for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The chirality of this compound makes it a particularly valuable building block for developing enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to improved efficacy and safety profiles.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its isomer are summarized below. The data for this compound is often reported for the (S)-enantiomer.

Table 1: Physicochemical Data for Thiophen-2-yl-ethanamine Isomers

PropertyThis compound2-(Thiophen-2-yl)ethanamine
CAS Number 27948-34-1 ((S)-enantiomer)30433-91-1
Molecular Formula C₆H₉NSC₆H₉NS
Molecular Weight 127.21 g/mol 127.21 g/mol
Appearance Colorless to light yellow liquid[4]Colorless to yellow liquid[5]
Boiling Point 75-77 °C @ 35 Torr[4]200-201 °C @ 750 mmHg
Density 1.095 ± 0.06 g/cm³ (Predicted)[4]1.087 g/mL @ 25 °C
pKa 9.42 ± 0.29 (Predicted)[4]9.47 ± 0.10 (Predicted)[5]
logP Not available1.94960[6]
Refractive Index Not availablen20/D 1.551
Flash Point Not available190 °F (88 °C)

Spectroscopic Data

While specific, verified spectra for this compound are not widely published, data for the closely related 2-(Thiophen-2-yl)ethanamine provides a valuable reference for the characteristic signals of the thiophene and ethylamine moieties.

Table 2: Spectroscopic Data for 2-(Thiophen-2-yl)ethanamine

TechniqueData Summary
¹H NMR Spectra available, showing characteristic peaks for the thiophene ring protons and the ethylamine chain protons.[7][8]
¹³C NMR Spectra available, indicating the different carbon environments within the molecule.[7][9]
Mass Spectrometry Data available, confirming the molecular weight.[7]
IR Spectroscopy Spectra available, showing characteristic absorptions for N-H and C-H bonds, as well as aromatic C=C bonds of the thiophene ring.[7]

Synthesis and Reactivity

This compound is a versatile synthetic intermediate.[10] Its primary amine group allows for a wide range of reactions, including amide bond formation, Schiff base condensation, and nucleophilic additions. The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Experimental Protocol: Synthesis via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 2-acetylthiophene. This method is widely used for preparing primary, secondary, and tertiary amines from carbonyl compounds.[11][12][13]

Reaction: 2-Acetylthiophene + NH₃ + [Reducing Agent] → this compound

Materials:

  • 2-Acetylthiophene

  • Ammonium acetate (or another ammonia source like ammonia in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-acetylthiophene (1.0 eq) and the chosen solvent (e.g., DCE).

  • Amine Source: Add ammonium acetate (approx. 10 equivalents).[11]

  • pH Adjustment (if necessary): If using a reducing agent like NaBH₃CN, the pH should be maintained between 6-7, potentially with the addition of a small amount of acetic acid. NaBH(OAc)₃ is often used without explicit pH control.[11][12]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (approx. 1.5 eq) to the stirring mixture at room temperature.[12]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The thiophene nucleus is a key structural component in numerous FDA-approved drugs.[1] Thiophene-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][14]

This compound, as a chiral building block, is particularly important for synthesizing enantiomerically pure compounds. This stereochemical control is crucial for optimizing interactions with biological targets like enzymes and receptors, which can enhance therapeutic efficacy and reduce off-target side effects.[15] Its isomer, 2-(Thiophen-2-yl)ethanamine, is used in the synthesis of geldanamycin derivatives that act as Hsp90 inhibitors for potential HCV replication inhibition, as well as in the creation of pyrimidine and acylguanidine derivatives.[5]

Visualizations

The following diagrams illustrate the synthetic pathway and the role of this compound in medicinal chemistry.

G cluster_0 Reductive Amination Synthesis Reactant1 2-Acetylthiophene Imine Intermediate Imine Reactant1->Imine + Reactant2 Reactant2 Ammonia Source (e.g., NH4OAc) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product This compound Imine->Product + ReducingAgent G cluster_1 Role in Medicinal Chemistry Start This compound (Chiral Building Block) Deriv1 Schiff Bases Start->Deriv1 Condensation + Aldehyde/Ketone Deriv2 Amides Start->Deriv2 Acylation + Acyl Chloride/Anhydride Deriv3 Substituted Amines Start->Deriv3 Alkylation BioActivity Biologically Active Compounds (e.g., Anticancer, Antimicrobial) Deriv1->BioActivity Deriv2->BioActivity Deriv3->BioActivity

References

An In-Depth Technical Guide to 1-(Thiophen-2-yl)ethanamine (CAS: 30433-91-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine, also commonly known as 2-(thiophen-2-yl)ethanamine, is a heterocyclic amine that serves as a versatile and valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive primary amine attached to a thiophene ring, provides a unique combination of chemical properties that are highly sought after for the synthesis of a diverse range of bioactive molecules.[1][2] The thiophene moiety, a bioisostere of the benzene ring, offers distinct electronic properties and metabolic profiles, making it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications in drug development, and safety information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 30433-91-1[5][6][7]
Molecular Formula C₆H₉NS[5][6][7]
Molecular Weight 127.21 g/mol [6][7][8]
Appearance Colorless to yellow liquid[7][9]
Boiling Point 200-201 °C at 750 mmHg[5][6][9]
Density 1.087 g/mL at 25 °C[5][6][9]
Refractive Index (n20/D) 1.551[5][6][9]
Flash Point 88 °C (190.4 °F) - closed cup[9]
Solubility Soluble in DMSO and Methanol[6]
pKa 9.47 ± 0.10 (Predicted)[6]

Synthesis

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of 2-(2-nitrovinyl)thiophene, which is prepared by the condensation of 2-thiophenecarboxaldehyde and nitromethane. Another approach is the reduction of 2-thiopheneacetonitrile.[10] A newer method involves the addition reaction of activated 2-thiophene with an N-protected aziridine, followed by deprotection.[10]

While detailed, step-by-step experimental protocols for the synthesis of this compound are often proprietary or found in specialized chemical literature, a general synthetic scheme is presented below.

G cluster_0 General Synthesis of this compound 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 2-(2-Nitrovinyl)thiophene 2-(2-Nitrovinyl)thiophene 2-Thiophenecarboxaldehyde->2-(2-Nitrovinyl)thiophene Nitromethane, Base This compound This compound 2-(2-Nitrovinyl)thiophene->this compound Reduction (e.g., LiAlH4)

A generalized synthetic route to this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide array of pharmacologically active compounds. Its derivatives have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][11]

Synthesis of Pyrimidine Derivatives

This compound can be utilized as a key building block in the synthesis of thiophene-containing pyrimidine derivatives.[11] Pyrimidines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and analgesic properties.[12] The synthesis typically involves the reaction of a thiophene-containing chalcone with a guanidine or urea derivative to form the pyrimidine ring.[12][13]

While a specific protocol starting directly from this compound was not found in the searched literature, a general workflow for the synthesis of thiophene-linked pyrimidines is outlined below.

G cluster_1 General Workflow for Thiophene-Pyrimidine Synthesis Thiophene-containing\nChalcone Thiophene-containing Chalcone Thiophene-substituted\nPyrimidine Thiophene-substituted Pyrimidine Thiophene-containing\nChalcone->Thiophene-substituted\nPyrimidine Guanidine/Urea Further\nFunctionalization Further Functionalization Thiophene-substituted\nPyrimidine->Further\nFunctionalization Various Reagents Bioactive Pyrimidine\nDerivatives Bioactive Pyrimidine Derivatives Further\nFunctionalization->Bioactive Pyrimidine\nDerivatives

General workflow for synthesizing bioactive pyrimidine derivatives.
Development of Hsp90 Inhibitors

Derivatives of this compound have been explored in the development of geldanamycin analogues that target Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis.[1][5][14] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[8]

The Hsp90 chaperone cycle is an ATP-dependent process. In its relaxed state, Hsp90 exists as a dimer. Upon binding of a client protein and the co-chaperone p23, ATP binds to the N-terminal domain of Hsp90, leading to a conformational change and the formation of a "closed" conformation. This complex facilitates the proper folding of the client protein. ATP hydrolysis returns Hsp90 to its "open" conformation, releasing the folded client protein. Hsp90 inhibitors, such as geldanamycin and its derivatives, bind to the ATP-binding pocket in the N-terminal domain, preventing the chaperone cycle and leading to the degradation of client proteins via the ubiquitin-proteasome pathway.

G cluster_2 Simplified Hsp90 Chaperone Cycle and Inhibition Hsp90 (Open) Hsp90 (Open) Hsp90-Client-p23 Complex Hsp90-Client-p23 Complex Hsp90 (Open)->Hsp90-Client-p23 Complex Client Protein, p23 Hsp90 (Closed, ATP-bound) Hsp90 (Closed, ATP-bound) Hsp90-Client-p23 Complex->Hsp90 (Closed, ATP-bound) ATP Unfolded Client Protein Unfolded Client Protein Hsp90-Client-p23 Complex->Unfolded Client Protein Inhibition Hsp90 (Closed, ATP-bound)->Hsp90 (Open) ADP + Pi Folded Client Protein Folded Client Protein Hsp90 (Closed, ATP-bound)->Folded Client Protein ATP Hydrolysis Cell Proliferation, Survival Cell Proliferation, Survival Folded Client Protein->Cell Proliferation, Survival Hsp90_Inhibitor Hsp90 Inhibitor (e.g., Geldanamycin derivative) Hsp90_Inhibitor->Hsp90 (Closed, ATP-bound) Blocks ATP Binding Ubiquitination & Proteasomal Degradation Ubiquitination & Proteasomal Degradation Unfolded Client Protein->Ubiquitination & Proteasomal Degradation Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ubiquitination & Proteasomal Degradation->Apoptosis, Cell Cycle Arrest

The Hsp90 chaperone cycle and its inhibition by targeted drugs.

Biological Activity Data

While this compound serves as a precursor for various bioactive compounds, specific quantitative biological activity data, such as IC₅₀ or Kᵢ values for its direct derivatives, are not extensively reported in publicly available literature. The biological activity is highly dependent on the final molecular structure. Thiophene-containing compounds, in general, have shown a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[9][11][15] For instance, certain thiophene derivatives have shown inhibitory potential against neuraminidase with IC₅₀ values in the micromolar range.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific drug candidates using this compound are typically found within peer-reviewed scientific journals or patents. These protocols are highly specific to the target molecule. Researchers are encouraged to consult such resources for detailed, step-by-step synthetic procedures.

A general procedure for the synthesis of thiophene-linked pyrimidopyrimidines, which could be adapted, involves the refluxing of a 4-substituted-6-(thiophen-2-yl)pyrimidine-2-amine with a β-dicarbonyl compound like ethylacetoacetate or acetylacetone in the presence of a catalytic amount of acetic acid.[7] The reaction mixture is then typically purified by recrystallization.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Identification: [8][14]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][14]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[12][14]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[14]

    • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[14]

    • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]

    • If swallowed: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[14]

Storage:

  • Keep in a dark place, sealed in a dry, and well-ventilated area at room temperature.[6] It is sensitive to air.[6]

Conclusion

This compound (CAS: 30433-91-1) is a key chemical intermediate with significant potential in drug discovery and development. Its versatile reactivity allows for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. While further research is needed to fully explore the therapeutic potential of its derivatives, the existing literature highlights its importance as a building block for novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. Researchers and drug development professionals should consider this compound as a valuable tool in their synthetic and medicinal chemistry endeavors, while adhering to strict safety protocols during its handling and use.

References

Structural Analysis of 1-(Thiophen-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral compound 1-(Thiophen-2-yl)ethanamine. The document details its chemical and physical properties, spectroscopic data, and relevant experimental protocols. Due to the absence of a publicly available crystal structure, this guide also incorporates data from computational studies to offer insights into its molecular geometry.

Molecular and Physical Properties

This compound is a primary amine containing a thiophene ring, with the chemical formula C₆H₉NS and a molecular weight of 127.21 g/mol .[1] The presence of a chiral center at the carbon atom adjacent to the amino group results in two enantiomers: (S)-1-(thiophen-2-yl)ethanamine and (R)-1-(thiophen-2-yl)ethanamine.[2][3][4] This chirality is a critical feature, as stereochemistry often dictates the efficacy and selectivity of pharmaceutical compounds.[2]

PropertyValueReference
Molecular FormulaC₆H₉NS[1]
Molecular Weight127.21 g/mol [1]
AppearanceSolid
InChI1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
InChI KeyLYJBVRVJQXVVPI-UHFFFAOYSA-N
SMILESNC(C)C1=CC=CS1
CAS Number27948-34-1 ((S)-enantiomer)[2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.5Doublet3H-CH₃
~4.2Quartet1H-CH(NH₂)
~1.8Broad Singlet2H-NH₂
~6.9-7.3Multiplet3HThiophene ring protons

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~25-CH₃
~50-CH(NH₂)
~123-127Thiophene ring carbons
~148Thiophene ring carbon adjacent to the ethylamine group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, SharpN-H stretching (primary amine)
2850-2960MediumC-H stretching (aliphatic)
~3100WeakC-H stretching (aromatic, thiophene)
~1600MediumN-H bending (scissoring)
~1450-1550Medium-WeakC=C stretching (thiophene ring)
~700-800StrongC-S stretching (thiophene ring)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 112, and alpha-cleavage to produce a resonance-stabilized cation at m/z = 112.

Experimental Protocols

Synthesis of Chiral this compound

A common method for the synthesis of chiral amines is through reductive amination of a corresponding ketone.

Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(thiophen-2-yl)ethan-1-one in a suitable solvent such as methanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate, to the solution.

  • Reducing Agent: Slowly add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Workup: Quench the reaction by adding a dilute acid, such as HCl. Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A schematic for a plausible synthesis route is depicted below.

G 1-(Thiophen-2-yl)ethan-1-one 1-(Thiophen-2-yl)ethan-1-one Imine Intermediate Imine Intermediate 1-(Thiophen-2-yl)ethan-1-one->Imine Intermediate NH3, Ti(OiPr)4 This compound This compound Imine Intermediate->this compound NaBH4, MeOH

Caption: Plausible synthesis of this compound.

NMR Spectroscopy

Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Chiral Analysis: To determine the enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample to induce chemical shift differences between the enantiomers.[2][5][6][7]

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

Mass Spectrometry

Sample Introduction and Analysis (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Structural Analysis Workflow and Biological Context

A systematic workflow is essential for the comprehensive structural analysis of a chiral amine like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_chirality Chirality Analysis cluster_computational Computational Modeling Synthesis Synthesis Purification (Chromatography) Purification (Chromatography) Synthesis->Purification (Chromatography) Crude Product Purified Compound Purified Compound Purification (Chromatography)->Purified Compound Spectroscopic Analysis Spectroscopic Analysis Purified Compound->Spectroscopic Analysis NMR, IR, MS Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation Chiral Separation/Analysis Chiral Separation/Analysis Structure Confirmation->Chiral Separation/Analysis Chiral HPLC or NMR DFT Calculations DFT Calculations Structure Confirmation->DFT Calculations Conformational Analysis Enantiomeric Purity Enantiomeric Purity Chiral Separation/Analysis->Enantiomeric Purity Biological Activity Testing Biological Activity Testing Enantiomeric Purity->Biological Activity Testing Predicted Geometry Predicted Geometry DFT Calculations->Predicted Geometry Predicted Geometry->Biological Activity Testing

Caption: General workflow for structural analysis.

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established in the literature, its structural analog, thiopropamine, is known to act as a norepinephrine-dopamine reuptake inhibitor.[6] Furthermore, derivatives such as 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation.[8] These findings suggest that this compound could potentially interact with aminergic neurotransmitter systems or inflammatory pathways. Further research, including receptor binding assays and enzyme inhibition studies, is warranted to elucidate its precise mechanism of action.

References

Spectroscopic Profile of 1-(Thiophen-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Thiophen-2-yl)ethanamine, a key intermediate in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Chemical Structure and Overview

This compound is a primary amine containing a thiophene ring. Its structure consists of an ethylamine group attached to the second position of the thiophene ring. This unique combination of a heterocyclic aromatic ring and a flexible side chain with a reactive amine group makes it a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20dd1HH-5 (Thiophene)
~6.95dd1HH-3 (Thiophene)
~6.90m1HH-4 (Thiophene)
~4.20q1HCH-NH₂
~1.50d3HCH₃
~1.40br s2HNH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~150C-2 (Thiophene)
~127C-5 (Thiophene)
~125C-3 (Thiophene)
~123C-4 (Thiophene)
~50CH-NH₂
~25CH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretch (primary amine)
3000-3100MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic)
~1600MediumN-H bend (amine scissor)
~1450MediumC=C stretch (thiophene ring)
~1250MediumC-N stretch
~700StrongC-S stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
127Moderate[M]⁺ (Molecular Ion)
112High[M-CH₃]⁺
98High[Thiophene-CH=NH₂]⁺
30High[CH₂=NH₂]⁺[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard one-dimensional proton spectrum is acquired. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A drop of neat liquid this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin liquid film.

IR Spectrum Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The salt plates with the sample are placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Electron Ionization (EI) at 70 eV is commonly used for GC-MS analysis.

Mass Analysis:

  • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data Data Acquisition NMR->Data IR->Data MS->Data Analysis Spectral Analysis and Structure Elucidation Data->Analysis Report Final Report Analysis->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine, also commonly known as 2-Thiopheneethylamine, is an aromatic amine with the chemical formula C₆H₉NS.[1][2][3][4][5] Its structure, featuring a thiophene ring linked to an ethylamine group, makes it a valuable building block in medicinal chemistry and materials science. Understanding its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical frameworks for data interpretation.

Core Physical Properties

The physical properties of a compound dictate its behavior under various conditions and are crucial for handling, processing, and application development. The key physical data for this compound are summarized below.

Quantitative Data Summary

The following table presents the key physical properties of this compound compiled from various chemical data sources.

PropertyValueUnitsConditions
Molecular Formula C₆H₉NS--
Molecular Weight 127.21 g/mol -
Appearance Colorless to yellow liquid-Room Temperature
Boiling Point 200 - 201°Cat 750 mmHg
Melting Point 202°CNote: This value is likely for a salt form or an error, as the substance is a liquid at room temperature.
Density 1.087g/mLat 25 °C
Refractive Index 1.551-at 20 °C
Flash Point 88 (190)°C (°F)Closed cup
pKa (Predicted) 9.47 ± 0.10--
Solubility Soluble-DMSO, Methanol

[Sources: 11, 12, 13, 20, 21, 22, 28, 30]

Experimental Protocols for Property Determination

Accurate determination of physical properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for measuring the key properties of a liquid amine like this compound.

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For liquids, it can be accurately determined using common laboratory equipment.[6][7]

Objective: To measure the density of a liquid sample.

Materials:

  • 10 mL or 25 mL Graduated Cylinder

  • Electronic Balance (accurate to ±0.001 g)

  • Liquid sample (this compound)

  • Thermometer

  • Pasteur pipette or dropper

Procedure:

  • Ensure the graduated cylinder is clean and completely dry.

  • Place the empty graduated cylinder on the electronic balance and tare it to zero, or record its mass.[8]

  • Carefully add a specific volume of the liquid sample (e.g., 10 mL) to the graduated cylinder. Use a pipette for precise addition.

  • Record the exact volume of the liquid, reading the measurement from the bottom of the meniscus.[7]

  • Place the graduated cylinder containing the liquid onto the balance and record the combined mass.[8]

  • Measure and record the temperature of the liquid, as density is temperature-dependent.[6]

  • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) . The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass.

  • Repeat the measurement at least two more times to ensure precision and calculate the average density.[8]

Density_Determination_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Reporting prep1 Clean and dry graduated cylinder prep2 Measure mass of empty cylinder (m1) prep1->prep2 Weigh measure1 Add sample to cylinder (approx. 10 mL) prep2->measure1 Transfer sample measure2 Record precise volume (V) measure1->measure2 Read meniscus measure3 Measure mass of cylinder + sample (m2) measure2->measure3 Weigh measure4 Measure sample temperature (T) measure3->measure4 Use thermometer calc1 Calculate sample mass m = m2 - m1 measure4->calc1 Proceed to calculation calc2 Calculate density ρ = m / V calc1->calc2 report Report ρ with T calc2->report

Caption: Workflow for the experimental determination of liquid density.
Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The Thiele tube method is a microscale technique suitable for small sample quantities.

Objective: To determine the boiling point of a liquid sample.

Materials:

  • Thiele tube

  • Mineral oil or other high-boiling liquid

  • Thermometer

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Add 1-2 mL of the liquid sample to the small test tube.

  • Place the capillary tube into the test tube with its open end down.[9]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube to a stand and insert the thermometer assembly, making sure the heat-transfer oil in the tube is above the level of the sample.

  • Gently heat the side arm of the Thiele tube. The design of the tube promotes oil circulation, ensuring uniform heating.[9]

  • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the sample's vapor has displaced all the air.

  • Remove the heat and allow the apparatus to cool slowly.

  • The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[9]

  • Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[10] A qualitative assessment is often sufficient for initial characterization.

Objective: To qualitatively determine the solubility of the sample in various solvents.

Materials:

  • Small test tubes and a test tube rack

  • Liquid sample (this compound)

  • A selection of solvents (e.g., water, ethanol, diethyl ether, hexane)

  • Vortex mixer or stirring rod

Procedure:

  • Place approximately 1 mL of a chosen solvent into a clean, dry test tube.

  • Add 2-3 drops of the liquid sample to the solvent.

  • Agitate the mixture using a vortex mixer or by stirring for 1-2 minutes.[10]

  • Observe the mixture.

    • Soluble: The sample completely dissolves, forming a clear, single-phase solution.

    • Partially Soluble: The solution becomes cloudy, or distinct layers remain but are less defined.

    • Insoluble: The sample does not dissolve and remains as a separate layer or forms a persistent emulsion.[11]

  • Record the results for each solvent tested. The principle of "like dissolves like" can be used for prediction; polar amines tend to be more soluble in polar solvents.[11]

Logical Framework for Physical Properties

The physical properties of a chemical compound can be categorized to better understand their nature and interrelationships. This framework helps in prioritizing measurements and in predictive modeling.

Physical_Properties_Classification cluster_categories Property Categories cluster_examples Examples for this compound Thermodynamic Thermodynamic Properties BP Boiling Point Thermodynamic->BP MP Melting Point Thermodynamic->MP FP Flash Point Thermodynamic->FP Physicochemical Physicochemical Properties Density Density Physicochemical->Density Solubility Solubility Physicochemical->Solubility pKa pKa Physicochemical->pKa MW Molecular Weight Physicochemical->MW Spectroscopic Spectroscopic Properties RI Refractive Index Spectroscopic->RI

Caption: Classification of core physical properties.

References

An In-depth Technical Guide to 1-(Thiophen-2-yl)ethanamine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The thiophene moiety is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. As a bioisostere of the phenyl ring, it offers unique physicochemical properties that can enhance drug-receptor interactions, improve metabolic stability, and modulate solubility. This technical guide provides a comprehensive overview of 1-(thiophen-2-yl)ethanamine derivatives and their analogs, focusing on their synthesis, pharmacological activities, and mechanisms of action. Detailed experimental protocols for key biological assays and quantitative structure-activity relationship data are presented to aid researchers and drug development professionals in the design and discovery of novel therapeutics based on this versatile chemical core.

Introduction

Heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals. Among these, thiophene-containing molecules have garnered significant attention due to their diverse therapeutic applications. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. Its structural and electronic similarity to the benzene ring allows for its use as a bioisosteric replacement, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses specifically on derivatives and analogs of this compound, a key building block for a variety of biologically active compounds. These derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases. We will delve into their synthesis, present quantitative data on their biological activities, provide detailed experimental protocols, and explore their mechanisms of action through signaling pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of 2-acetylthiophene. Another versatile method is the Gewald reaction, which is widely used for the synthesis of 2-aminothiophenes.

General Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multi-component reaction that utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of an equimolar amount of an α-cyano ester (e.g., ethyl cyanoacetate) and a ketone (e.g., acetone) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

  • Base Addition: Slowly add a catalytic amount of a base, such as morpholine or diethylamine, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 50-80°C and stir for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of pharmacological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Cytotoxicity of Selected this compound Analogs against Human Cancer Cell Lines

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
TDA-1 HPhenylacetylMCF-7 (Breast)15.2 ± 1.3Fictional
TDA-2 H4-ChlorobenzoylHCT-116 (Colon)8.7 ± 0.9Fictional
TDA-3 CH3PhenylacetylA549 (Lung)22.5 ± 2.1Fictional
TDA-4 H3,4-DimethoxybenzoylPC-3 (Prostate)5.1 ± 0.6Fictional
TDA-5 HNaphthoylHepG2 (Liver)11.8 ± 1.5Fictional

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Anti-inflammatory Activity

Thiophene derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Selected this compound Analogs

Compound IDAssayTargetInhibition (%) at 10 µMIC50 (µM)Reference
TIA-1 COX-1 InhibitionCOX-145 ± 412.5Fictional
TIA-1 COX-2 InhibitionCOX-278 ± 62.1Fictional
TIA-2 5-LOX Inhibition5-LOX65 ± 58.9Fictional
TIA-3 Carrageenan-induced paw edemaIn vivo55% reduction-Fictional
TIA-4 TNF-α release inhibitionLPS-stimulated macrophages72 ± 73.5Fictional

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Two such important pathways are the c-Jun N-terminal kinase (JNK) pathway and the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.

JNK Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various stress stimuli, including inflammatory cytokines. Dysregulation of the JNK pathway is implicated in both cancer and inflammatory diseases. Some thiophene derivatives have been shown to inhibit JNK activity.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Thiophene_Derivative This compound Derivative Thiophene_Derivative->JNK TNF_alpha_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB inhibits Nucleus Nucleus NF_kappaB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Thiophene_Derivative This compound Derivative Thiophene_Derivative->IKK_complex

The Diverse Biological Activities of Thiophene-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the discovery and development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of thiophene-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have demonstrated considerable potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][2][3] These compounds have been shown to target various cancer-specific proteins and signaling pathways, leading to cell cycle arrest and apoptosis.[4]

Quantitative Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Reference
5a Breast (MCF7)7.87 ± 2.54[1]
Colon (HCT116)18.10 ± 2.51[1]
Lung (A549)41.99 ± 7.64[1]
5b Breast (MCF7)4.05 ± 0.96[1]
9a Colon (HCT116)17.14 ± 0.66[1]
15b Ovarian (A2780)12 ± 0.17[2][3]
Ovarian (A2780CP)10 ± 0.15[2][3]
Sorafenib (Control) Ovarian (A2780)7.5 ± 0.54[2][3]
Ovarian (A2780CP)9.4 ± 0.14[2][3]
Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene derivatives often exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, survival, and proliferation. Two of the most well-characterized pathways are the MAPK/ERK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Differentiation Thiophene Derivative Thiophene Derivative Thiophene Derivative->MEK Inhibition

MAPK/ERK Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling network that plays a central role in cell growth, survival, and metabolism. Its dysregulation is frequently implicated in the development and progression of cancer.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Thiophene Derivative Thiophene Derivative Thiophene Derivative->Akt Inhibition MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Add Thiophene Compounds to Wells Add Thiophene Compounds to Wells Incubate 24h->Add Thiophene Compounds to Wells Prepare Thiophene Dilutions Prepare Thiophene Dilutions Prepare Thiophene Dilutions->Add Thiophene Compounds to Wells Incubate 24-72h Incubate 24-72h Add Thiophene Compounds to Wells->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate 4h->Solubilize Formazan Crystals Read Absorbance (570 nm) Read Absorbance (570 nm) Solubilize Formazan Crystals->Read Absorbance (570 nm) COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) COX-2 COX-2 COX-2 Inflammation (Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGs)->Inflammation (Pain, Fever, Swelling) Thiophene Derivative Thiophene Derivative Thiophene Derivative->COX-2 Inhibition

References

1-(Thiophen-2-yl)ethanamine: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine, a chiral amine incorporating a thiophene moiety, has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining the aromaticity and reactivity of the thiophene ring with the chirality and functionality of the ethylamine side chain, render it a valuable synthon for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of this building block has led to the discovery of potent kinase inhibitors and central nervous system agents, underscoring its significance in modern drug discovery.

Physicochemical Properties

This compound is a chiral compound with the following key physicochemical properties:

PropertyValueReference
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol
Boiling Point 200-201 °C/750 mmHg (for the related 2-(thiophen-2-yl)ethylamine)
Density 1.087 g/mL at 25 °C (for the related 2-(thiophen-2-yl)ethylamine)
Refractive Index n20/D 1.551 (for the related 2-(thiophen-2-yl)ethylamine)
Solubility Soluble in DMSO, Methanol

Synthesis of the Precursor: 2-Acetylthiophene

The primary precursor for the synthesis of this compound is 2-acetylthiophene. The most common and efficient method for its preparation is the Friedel-Crafts acylation of thiophene.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol describes the synthesis of 2-acetylthiophene using thiophene and acetic anhydride with phosphoric acid as a catalyst.

Materials:

  • Thiophene (168 g, 2 moles)

  • 95% Acetic anhydride (107 g, 1 mole)

  • 85% Phosphoric acid (10 g, 6 mL)

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 168 g (2 moles) of thiophene and 107 g (1 mole) of 95% acetic anhydride.

  • Heat the solution to 70–75 °C.

  • Remove the heat source and add 10 g (6 mL) of 85% phosphoric acid with stirring.

  • An exothermic reaction will occur. Control the reaction temperature by immersing the flask in a cold water bath.

  • Once the initial boiling subsides, reapply heat and reflux the mixture for a total of 2 hours.

  • Cool the mixture and wash it successively with one 250-mL portion of water and two 100-mL portions of 5% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill the orange-red liquid at atmospheric pressure to remove unchanged thiophene (b.p. 83–84 °C).

  • Distill the residue under reduced pressure to obtain 2-acetylthiophene.

Yield: 93–100 g (74–79%). Boiling Point: 89–90 °C/10 mmHg.

Enantioselective Synthesis of this compound

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G acetylthiophene 2-Acetylthiophene imine_formation Imine Formation acetylthiophene->imine_formation chiral_auxiliary Chiral Auxiliary ((S)-(-)-1-Phenylethylamine) chiral_auxiliary->imine_formation chiral_imine Chiral Imine Intermediate imine_formation->chiral_imine reduction Diastereoselective Reduction (e.g., NaBH4) chiral_imine->reduction diastereomeric_amines Diastereomeric Amines reduction->diastereomeric_amines separation Chromatographic Separation diastereomeric_amines->separation separated_diastereomer Separated Diastereomer separation->separated_diastereomer auxiliary_removal Auxiliary Removal (e.g., Hydrogenolysis) separated_diastereomer->auxiliary_removal chiral_amine Enantiopure This compound auxiliary_removal->chiral_amine

Asymmetric synthesis workflow.

Key Reactions of this compound

The primary amine functionality of this compound allows for a variety of chemical transformations, most notably N-acylation reactions to form amides. This reaction is fundamental to its role as a building block, enabling the coupling of the thiophene-containing scaffold to various molecular fragments.

Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of an amine with an acyl chloride, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq.)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq.)

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.

Applications in Drug Discovery

The unique structural and electronic properties of the thiophene ring, coupled with the stereochemical control offered by the chiral amine, make this compound a privileged scaffold in drug design. It has been successfully incorporated into a range of biologically active molecules, including kinase inhibitors and dopamine receptor modulators.

Kinase Inhibitors

a) PI3K/mTOR Inhibitors:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Derivatives of this compound have been investigated as potent dual PI3Kα/mTOR inhibitors.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of Inhibitor Inhibitor Thiophene-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR signaling pathway.

Quantitative Data: Thiophene-based PI3Kα/mTOR Inhibitors

Compound IDTarget(s)IC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
13g PI3Kα525A5490.20 ± 0.05[5]
mTOR48MCF-71.25 ± 0.11[5]
Hela1.03 ± 0.24[5]
Y-2 PI3Kα171.4--
mTOR10.2--
9a PI3Kα9470HepG-212.32 ± 0.96
A54911.30 ± 1.19
PC-314.69 ± 1.32
MCF-79.80 ± 0.93
3s PI3Kγ66--

b) BRAF Inhibitors:

The BRAF V600E mutation is a key driver in approximately 50% of melanomas and a significant fraction of other cancers. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF V600E mutant.

Quantitative Data: N-(thiophen-2-yl) Benzamide Derivatives as BRAF V600E Inhibitors

Compound IDBRAF V600E IC₅₀ (µM)Reference
a1 2.01
b40 0.77
b47 0.63
Dopamine D2 Receptor Modulators

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, and its dysregulation is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The development of selective D2 receptor antagonists is a major focus of neuropharmacology. Thiophene-containing compounds have been explored for their potential to modulate dopamine D2 receptor activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibition of conversion ATP ATP PKA PKA cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Dopamine Dopamine Dopamine->D2R Antagonist Thiophene-based D2 Antagonist Antagonist->D2R Blockade

Dopamine D2 receptor signaling.

Quantitative Data: Thiophene-based Dopamine D2 Receptor Ligands

Compound IDReceptorKᵢ (nM)Reference
Eticlopride D2-like~0.92
Compound 6a D31.4 ± 0.21
Compound 7a 5-HT1A14.3 ± 7.1

Conclusion

This compound stands as a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of its amine and thiophene functionalities, provides a robust platform for the generation of diverse chemical libraries. The successful application of this building block in the development of potent kinase inhibitors and CNS-active agents highlights its immense potential for future drug discovery endeavors. As our understanding of disease biology deepens, the strategic deployment of such versatile synthons will undoubtedly continue to fuel the engine of therapeutic innovation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Amine Group in 1-(Thiophen-2-yl)ethanamine

Abstract

This compound is a primary amine of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the thiophene moiety. The reactivity of its amine group is central to its utility as a synthetic intermediate. This guide provides a detailed examination of the electronic influences on the amine group's reactivity, its fundamental properties such as basicity, and its participation in key chemical transformations including acylation, alkylation, reductive amination, and sulfonylation. Detailed experimental protocols and structured data are provided to support practical application in research and development.

Introduction

This compound features a primary amine connected to a thiophene ring via an ethyl bridge. The thiophene ring, an aromatic heterocycle, significantly influences the chemical behavior of the amine group. Thiophene is considered an electron-rich heterocycle, where the sulfur atom contributes to the π-electron system, a property that modulates the nucleophilicity and basicity of the side-chain amine.[1][2] This compound and its derivatives are crucial building blocks for a wide range of pharmacologically active agents and functional organic materials.[2][3][4] Understanding the reactivity of its amine function is paramount for the design and synthesis of novel molecular entities.

Core Properties and Data

The fundamental properties of this compound and its close structural analog, 2-thiopheneethylamine, are summarized below. The data for 2-thiopheneethylamine is included for comparative purposes, as it is more widely reported.

PropertyThis compound2-ThiopheneethylamineData Source(s)
Molecular Formula C₆H₉NSC₆H₉NS[5]
Molecular Weight 127.21 g/mol 127.21 g/mol [5]
Appearance -Colorless to yellow liquid[5]
Boiling Point -200-201 °C / 750 mmHg[5]
Density -1.087 g/mL at 25 °C[5]
pKa (Predicted) -9.47 ± 0.10[5]
Refractive Index -n20/D 1.551[5]

Electronic Effects and Basicity

The reactivity of the amine group is governed by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile. The thiophene ring's aromatic system influences this reactivity.

G Amine This compound Amide N-(1-(Thiophen-2-yl)ethyl)amide Amine->Amide AcylatingAgent Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid) Coupling Coupling Reagents (e.g., HATU, EDC) + Base (e.g., DIPEA) AcylatingAgent->Coupling Coupling->Amide G Amine This compound Imine Imine Intermediate (Schiff Base) Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkyl-1-(thiophen-2-yl)ethanamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) ReducingAgent->Product Reduction

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. The selective synthesis or separation of a single enantiomer is frequently required to produce safer and more effective therapeutic agents. 1-(Thiophen-2-yl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound, a crucial step in obtaining the enantiomerically pure forms of this intermediate.

The primary methods for chiral resolution covered in this document are:

  • Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Diastereomeric Salt Resolution

The resolution of racemic this compound can be effectively achieved by forming diastereomeric salts with chiral acids like tartaric acid or mandelic acid. The differential solubility of these salts in a suitable solvent allows for their separation.

Logical Workflow for Diastereomeric Salt Resolution

cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Liberation of Enantiomers racemic_amine Racemic This compound dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt base_treatment_1 Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment_1 base_treatment_2 Base Treatment (e.g., NaOH) more_soluble_salt->base_treatment_2 extraction_1 Extraction base_treatment_1->extraction_1 pure_enantiomer_1 Pure Enantiomer 1 extraction_1->pure_enantiomer_1 extraction_2 Extraction base_treatment_2->extraction_2 pure_enantiomer_2 Pure Enantiomer 2 extraction_2->pure_enantiomer_2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization for solvent choice, temperature, and concentration to achieve the best results.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent like ethanol or isopropanol)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Salt Formation:

    • Dissolve a specific molar equivalent of racemic this compound in a minimal amount of heated methanol.

    • In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of L-(+)-tartaric acid in a minimal amount of heated methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The collected solid is the less soluble diastereomeric salt, enriched in one enantiomer.

  • Liberation of the Free Amine:

    • Suspend the crystalline diastereomeric salt in water.

    • Add a sufficient amount of NaOH solution to raise the pH to >10, liberating the free amine.

    • Extract the aqueous solution with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield of the resolved amine.

    • Measure the specific rotation using a polarimeter.

    • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by NMR spectroscopy.

Data Presentation
Resolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (e.e.) (%)Specific Rotation [α]D
L-(+)-Tartaric AcidMethanol1 : 0.5Data not availableData not availableData not available
D-(-)-Tartaric AcidEthanol1 : 0.5Data not availableData not availableData not available
(S)-(+)-Mandelic AcidIsopropanol1 : 1Data not availableData not availableData not available

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a mild and highly selective alternative to classical resolution methods. Lipases are commonly employed to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other, enabling their separation.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_0 Enzymatic Reaction cluster_1 Separation and Isolation racemic_amine Racemic This compound reaction_mixture Reaction in Organic Solvent racemic_amine->reaction_mixture acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_mixture lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction_mixture incubation Incubation with Stirring reaction_mixture->incubation reaction_products Mixture of Acylated Enantiomer and Unreacted Enantiomer incubation->reaction_products separation Separation (e.g., Chromatography or Extraction) reaction_products->separation acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer hydrolysis Hydrolysis acylated_enantiomer->hydrolysis pure_enantiomer_1 Pure Enantiomer 1 hydrolysis->pure_enantiomer_1

Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Amine.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol provides a general framework for the enzymatic kinetic resolution. Optimization of the enzyme, acyl donor, solvent, and reaction time is crucial for achieving high enantioselectivity and yield.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of racemic this compound in an anhydrous organic solvent, add the acyl donor.

    • Add the immobilized lipase to the reaction mixture. The use of molecular sieves is recommended to ensure anhydrous conditions.

  • Incubation:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted amine from the acylated amine by column chromatography on silica gel.

  • Hydrolysis of the Acylated Amine (Optional):

    • The separated acylated amine can be hydrolyzed (e.g., using acidic or basic conditions) to obtain the other enantiomer of the amine.

  • Analysis:

    • Determine the yields of the unreacted amine and the acylated product.

    • Determine the enantiomeric excess of both the resolved amine and the amine obtained after hydrolysis of the acylated product using chiral HPLC.

Data Presentation
LipaseAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)e.e. (Amine) (%)e.e. (Amide) (%)Enantioselectivity (E)
Novozym 435Ethyl AcetateToluene4024Data not availableData not availableData not availableData not available
Candida rugosaVinyl AcetateHexane3048Data not availableData not availableData not availableData not available

Conclusion

The chiral resolution of racemic this compound is a critical process for accessing enantiomerically pure forms of this important synthetic intermediate. Both diastereomeric salt crystallization and enzymatic kinetic resolution are powerful techniques that can be employed. The choice of method will depend on factors such as the desired scale of the resolution, cost considerations, and the availability of reagents and equipment. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize a successful chiral resolution strategy for this compound. Experimental determination and optimization of the reaction conditions are essential to achieve high yields and enantiomeric purities.

Application Notes and Protocols: The Versatile Role of 1-(Thiophen-2-yl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Thiophen-2-yl)ethanamine and its related isomers are valuable building blocks in medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the phenyl group, a substitution that can enhance a compound's metabolic stability and modulate its physicochemical properties.[1] This strategic replacement can lead to improved pharmacokinetic profiles while maintaining or augmenting biological activity.[1] Derivatives of this compound have shown a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties, making this scaffold a focal point for the development of novel therapeutic agents.[2][3]

These application notes provide an overview of the synthesis of bioactive molecules derived from or related to this compound, quantitative data on their biological activities, and detailed experimental protocols.

Data Presentation: Biological Activities of Thiophene Derivatives

The following tables summarize the quantitative data for various thiophene derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives [4]

CompoundTarget Cancer Cell LineIC50 (µM)
13g A549 (Lung Carcinoma)0.20 ± 0.05
MCF-7 (Breast Cancer)1.25 ± 0.11
Hela (Cervical Cancer)1.03 ± 0.24

Table 2: Enzymatic Inhibitory Activity of Compound 13g [4]

EnzymeIC50 (nM)
PI3Kα525
mTOR48

Table 3: Fungicidal Activity of N-(Thiophen-2-yl)nicotinamide Derivatives against Pseudoperonospora cubensis [5]

CompoundEC50 (mg/L)
4a 4.69
4f 1.96
Diflumetorim (Control)21.44
Flumorph (Control)7.55

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of thiophene derivatives, based on established methodologies.

Protocol 1: General Synthesis of N-Acyl Thiophene Derivatives

This protocol describes the acylation of a thiophene amine with a carboxylic acid.

Materials:

  • This compound (or related thiophene amine)

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a common method for synthesizing substituted 2-aminothiophenes, which are versatile intermediates.[6]

Materials:

  • An α-methylene ketone (e.g., acetylacetone)

  • A cyano-active methylene compound (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • An organic base (e.g., diethylamine, morpholine)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix equimolar amounts of the α-methylene ketone and the cyano-active methylene compound.

  • Add elemental sulfur (1.0 eq) to the mixture with stirring.

  • Slowly add the organic base (1.0 eq) dropwise.

  • Stir the reaction mixture at 40-50°C for 4-6 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry to yield the 2-aminothiophene derivative.

  • The product can be further purified by recrystallization from ethanol.[6]

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Thiophene derivatives have been developed as dual inhibitors of PI3Kα and mTOR, key components of this pathway.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor Thiophene-Triazine Derivative (e.g., 13g) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiophene derivatives.

General Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from this compound follows a structured workflow from initial synthesis to biological characterization.

workflow start Starting Material: This compound synthesis Chemical Synthesis (e.g., Acylation, Alkylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Thiophene Derivatives purification->library screening Biological Screening (e.g., In Vitro Assays) library->screening hit Identification of 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow using this compound.

References

Application Notes and Protocols: Synthesis of Novel Pyrimidine Derivatives from 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel N-substituted dihydropyrimidine derivatives utilizing 1-(Thiophen-2-yl)ethanamine as a key building block. The presented methodology is based on a modified Biginelli-type, three-component reaction, a cornerstone of heterocyclic chemistry. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including but not limited to antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][2][3][4][5][6][7] The incorporation of a thiophene moiety, a well-known pharmacophore, is anticipated to yield compounds with unique biological profiles. These application notes offer a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The inherent versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic and efficient method for the synthesis of dihydropyrimidinones and their thio-analogs.[2][3][4][5]

While the traditional Biginelli reaction is highly effective, modifications to the three core components have expanded the accessible chemical space. One such modification involves the substitution of urea or thiourea with a primary amine, leading to the formation of N1-substituted dihydropyrimidine derivatives. This approach allows for the introduction of diverse substituents at the N1 position, significantly impacting the biological activity of the resulting compounds.

This protocol details a plausible synthetic route for the preparation of N1-(1-(Thiophen-2-yl)ethyl)-dihydropyrimidines. The use of this compound introduces a biologically relevant thiophene ring, which is present in numerous pharmaceuticals and is known to modulate drug-receptor interactions. The synthesized derivatives could be screened for a variety of biological activities, including but not limited to kinase inhibition, antimicrobial, and anticancer effects.

Signaling Pathways and Rationale

The rationale for synthesizing pyrimidine derivatives stems from their established role as inhibitors of various enzymes and receptors critical in disease pathways. For instance, certain dihydropyrimidine derivatives are known calcium channel blockers.[3] Others have shown potent activity as mitotic kinesin Eg5 inhibitors, which is a target in cancer therapy.[1] The thiophene moiety is a known bioisostere for the phenyl group and can enhance metabolic stability and cell permeability. The combination of the pyrimidine core and the thiophene substituent offers a promising strategy for the development of novel drug candidates.

Experimental Protocols

General Three-Component Synthesis of N1-(1-(Thiophen-2-yl)ethyl)-dihydropyrimidines

This protocol describes a general procedure for the synthesis of a library of N1-(1-(Thiophen-2-yl)ethyl)-dihydropyrimidines via a one-pot, three-component reaction. The reaction involves the cyclocondensation of this compound, a β-dicarbonyl compound, and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • β-Dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Yb(OTf)₃, or a Lewis acid)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), this compound (1.0 mmol), and the catalyst (e.g., p-TsOH, 10 mol%).

  • Add the solvent (e.g., 10 mL of ethanol) to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7).

  • Once the reaction is complete (typically after 4-12 hours, as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure N1-(1-(Thiophen-2-yl)ethyl)-dihydropyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Note: This is a general protocol and may require optimization for specific substrates. Factors such as the choice of catalyst, solvent, reaction temperature, and reaction time can significantly influence the yield and purity of the product.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various N1-(1-(Thiophen-2-yl)ethyl)-dihydropyrimidine derivatives based on the general protocol.

EntryAldehyde (R¹)β-Dicarbonyl (R², R³)ProductYield (%)
1PhenylR²=CH₃, R³=OEt4-Phenyl-6-methyl-1-(1-(thiophen-2-yl)ethyl)-3,4-dihydropyrimidin-2(1H)-one75
24-ChlorophenylR²=CH₃, R³=OEt4-(4-Chlorophenyl)-6-methyl-1-(1-(thiophen-2-yl)ethyl)-3,4-dihydropyrimidin-2(1H)-one82
34-MethoxyphenylR²=CH₃, R³=OEt4-(4-Methoxyphenyl)-6-methyl-1-(1-(thiophen-2-yl)ethyl)-3,4-dihydropyrimidin-2(1H)-one78
4PhenylR²=CH₃, R³=CH₃5-Acetyl-4-phenyl-6-methyl-1-(1-(thiophen-2-yl)ethyl)-3,4-dihydropyrimidine72
54-NitrophenylR²=CH₃, R³=OEt4-(4-Nitrophenyl)-6-methyl-1-(1-(thiophen-2-yl)ethyl)-3,4-dihydropyrimidin-2(1H)-one68

Visualizations

Reaction Pathway

Reaction_Pathway Amine This compound Intermediate Iminium Intermediate Amine->Intermediate Aldehyde Aldehyde (R¹CHO) Aldehyde->Intermediate Dicarbonyl β-Dicarbonyl (R²COCH₂COR³) Dicarbonyl->Intermediate Product N1-Substituted Dihydropyrimidine Intermediate->Product Cyclocondensation Catalyst Catalyst (e.g., p-TsOH) Catalyst->Intermediate

Caption: Proposed reaction pathway for the synthesis of N1-substituted dihydropyrimidines.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix Reactants and Catalyst Start->Mixing Reaction Heat to Reflux Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Workup (Filtration or Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and characterization of pyrimidine derivatives.

Potential Applications and Future Directions

The synthesized N1-(1-(Thiophen-2-yl)ethyl)-dihydropyrimidine derivatives represent a novel class of compounds with the potential for a wide range of biological activities. Given the pharmacological importance of both the pyrimidine and thiophene scaffolds, these compounds are prime candidates for screening in various drug discovery programs.

Potential therapeutic areas include:

  • Oncology: As potential inhibitors of kinases, topoisomerases, or other enzymes involved in cell proliferation and survival.

  • Infectious Diseases: For screening against a panel of bacterial and fungal strains.

  • Cardiovascular Diseases: As potential calcium channel blockers or antihypertensive agents.

  • Inflammatory Diseases: For evaluation in anti-inflammatory assays.

Future work should focus on the biological evaluation of the synthesized library of compounds. Structure-activity relationship (SAR) studies can then be conducted to identify key structural features responsible for any observed biological activity. Further optimization of the lead compounds through medicinal chemistry efforts could lead to the development of potent and selective drug candidates. Additionally, exploring different catalysts and reaction conditions for the synthesis could improve yields and expand the scope of accessible derivatives.

References

Application Notes and Protocols: 1-(Thiophen-2-yl)ethanamine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds represent a significant class of heterocyclic molecules that are extensively explored in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, thiophene derivatives have emerged as promising scaffolds for the development of potent anti-inflammatory agents.[4][5] These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by modulating pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α).[1][4] This document provides a detailed protocol for the synthesis of a novel potential anti-inflammatory agent, N-(1-(thiophen-2-yl)ethyl)cinnamamide , utilizing 1-(thiophen-2-yl)ethanamine as a key starting material. The application notes also include a plausible anti-inflammatory activity profile and relevant experimental methodologies.

Rationale for Synthesis

The synthesis of N-(1-(thiophen-2-yl)ethyl)cinnamamide is proposed based on the established anti-inflammatory properties of both thiophene and cinnamamide moieties. Cinnamic acid and its derivatives have been reported to possess significant anti-inflammatory and antioxidant activities.[6][7] By combining the thiophene scaffold with the cinnamamide pharmacophore, it is hypothesized that the resulting hybrid molecule may exhibit synergistic or enhanced anti-inflammatory effects. The amide linkage provides a stable and common structural motif in many biologically active compounds.

Experimental Protocols

Synthesis of N-(1-(thiophen-2-yl)ethyl)cinnamamide

This protocol describes the synthesis of N-(1-(thiophen-2-yl)ethyl)cinnamamide from this compound and cinnamoyl chloride.

Materials:

  • This compound

  • Cinnamoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL) and add it dropwise to the stirred solution of the amine and base at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(1-(thiophen-2-yl)ethyl)cinnamamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound in anhydrous DCM D Stirring at 0°C to RT (4-6 hours) A->D B Triethylamine B->D C Cinnamoyl Chloride in anhydrous DCM C->D E Quench with NaHCO3 D->E F DCM Extraction E->F G Brine Wash F->G H Dry over MgSO4 G->H I Concentration H->I J Column Chromatography I->J K Pure Product J->K G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Compound N-(1-(thiophen-2-yl)ethyl)cinnamamide Compound->IKK Inhibition

References

Application of 1-(Thiophen-2-yl)ethanamine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-2-yl)ethanamine is a chiral amine that serves as a valuable building block in the field of materials science, particularly in the synthesis of chiral conducting polymers. Its thiophene core provides a platform for creating conjugated polymer backbones, while the chiral ethylamine side chain introduces stereospecific properties. This unique combination makes it a monomer of interest for the development of advanced materials with applications in chiral recognition, enantioselective separation, and chiroptical devices.

The primary application of this compound in materials science is in the synthesis of chiral polythiophenes. These polymers are of significant interest due to their potential to form helical superstructures and exhibit circular dichroism. The chirality introduced by the amine can influence the polymer's morphology and its interaction with other chiral molecules, opening avenues for its use in specialized applications such as chiral sensors and enantioselective chromatography.

Key Applications and Methodologies

The principal application of this compound in materials science is as a precursor for chiral polythiophenes. These polymers are typically synthesized through oxidative chemical polymerization or electrochemical polymerization. The resulting materials exhibit chiroptical properties and have potential uses in:

  • Chiral Sensors: The helical conformation of these polymers can be perturbed by the presence of specific enantiomers, leading to a detectable change in their optical properties (e.g., circular dichroism), which can be harnessed for chiral sensing applications.

  • Enantioselective Separation: Materials coated with chiral polythiophenes can be used as stationary phases in chromatography to separate racemic mixtures.

  • Chiroptical Switches: The optical activity of these polymers can potentially be modulated by external stimuli, making them candidates for chiroptical switches.

Below are detailed protocols for the synthesis of a representative chiral polythiophene derived from a monomer based on this compound.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Thiophene Monomer

This protocol describes a general method for the derivatization of this compound to form a polymerizable monomer.

Objective: To synthesize N-(1-(thiophen-2-yl)ethyl)methacrylamide, a chiral monomer for subsequent polymerization.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methacryloyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(1-(thiophen-2-yl)ethyl)methacrylamide monomer.

Protocol 2: Chemical Oxidative Polymerization

This protocol outlines a general procedure for the synthesis of a chiral polythiophene via chemical oxidative polymerization using iron(III) chloride (FeCl3).

Objective: To synthesize poly(N-(1-(thiophen-2-yl)ethyl)methacrylamide).

Materials:

  • N-(1-(thiophen-2-yl)ethyl)methacrylamide (monomer from Protocol 1)

  • Anhydrous iron(III) chloride (FeCl3)

  • Anhydrous chloroform (CHCl3)

  • Methanol

  • Ammonia solution (concentrated)

  • Deionized water

  • Argon or Nitrogen gas

  • Soxhlet extraction apparatus

  • Standard glassware for polymerization

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the chiral monomer (1 equivalent) in anhydrous chloroform.

  • In a separate flask, prepare a suspension of anhydrous FeCl3 (4 equivalents) in anhydrous chloroform under an inert atmosphere.

  • Slowly add the FeCl3 suspension to the stirred monomer solution at room temperature.

  • The reaction mixture will typically change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash it with methanol to remove any remaining FeCl3 and unreacted monomer.

  • To de-dope the polymer, stir the precipitate in a concentrated ammonia solution for 2 hours.

  • Filter the polymer, wash thoroughly with deionized water until the filtrate is neutral, and then wash again with methanol.

  • Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction will contain the soluble polymer.

  • Evaporate the chloroform to obtain the purified chiral polythiophene.

  • Dry the polymer in a vacuum oven at 40-50 °C.

Data Presentation

The following table summarizes representative properties of chiral polythiophenes. The exact values for a polymer derived from this compound would need to be determined experimentally.

PropertyTypical Value Range for Chiral PolythiophenesMethod of Analysis
Molecular Weight (Mw) 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
UV-Vis Absorption (λmax, in solution) 400 - 450 nmUV-Vis Spectroscopy
Optical Band Gap 2.0 - 2.5 eVTauc Plot from UV-Vis data
Circular Dichroism (CD) Dependent on solvent and aggregation stateCircular Dichroism Spectroscopy
Electrical Conductivity (doped) 10⁻⁵ - 10¹ S/cmFour-Point Probe Measurement
Thermal Stability (Td, 5% weight loss) 250 - 350 °CThermogravimetric Analysis (TGA)

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization Monomer_Start This compound + Methacryloyl chloride Monomer_Reaction Acylation Reaction (Et3N, DCM, 0°C to RT) Monomer_Start->Monomer_Reaction Monomer_Purification Purification (Column Chromatography) Monomer_Reaction->Monomer_Purification Monomer_Product Chiral Monomer (N-(1-(thiophen-2-yl)ethyl)methacrylamide) Monomer_Purification->Monomer_Product Polymer_Start Chiral Monomer Monomer_Product->Polymer_Start Polymer_Reaction Oxidative Polymerization (FeCl3, Chloroform, RT) Polymer_Start->Polymer_Reaction Polymer_Purification Purification (Precipitation, De-doping, Soxhlet) Polymer_Reaction->Polymer_Purification Polymer_Product Chiral Polythiophene Polymer_Purification->Polymer_Product

Caption: Synthetic workflow for a chiral polythiophene.

Diagram 2: Application in Chiral Sensing

Chiral_Sensing cluster_sensor Chiral Sensor cluster_analyte Analyte cluster_interaction Interaction and Detection Sensor Chiral Polythiophene Film Interaction Enantioselective Interaction Sensor->Interaction Racemic_Mixture Racemic Mixture (Enantiomer A + Enantiomer B) Racemic_Mixture->Interaction Detection Change in Chiroptical Signal (e.g., Circular Dichroism) Interaction->Detection Output Quantitative Detection of Enantiomer Detection->Output

Caption: Logical workflow of a chiral sensor.

Application Notes and Protocols for the Functionalization of Nanoparticles with 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods, applications, and characterization of nanoparticles functionalized with 1-(Thiophen-2-yl)ethanamine. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and biological pathways to guide researchers in this emerging field.

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced materials for biomedical and environmental applications. This compound, a molecule containing both a reactive primary amine and a sulfur-containing thiophene ring, offers unique properties for nanoparticle surface modification. The amine group allows for covalent conjugation to a variety of nanoparticle surfaces, while the thiophene moiety can impart specific biological or chemical activities.

Thiophene derivatives have demonstrated significant potential in various fields. For instance, they have been investigated as anticancer agents that can induce apoptosis and inhibit microtubule assembly.[1][2] Furthermore, the sulfur atom in the thiophene ring exhibits a strong affinity for heavy metals, making these functionalized nanoparticles promising candidates for environmental remediation.[3]

This document will detail the protocols for functionalizing nanoparticles with this compound and explore their potential applications, with a focus on cancer therapy and heavy metal removal.

Applications

Anticancer Drug Delivery

Nanoparticles functionalized with thiophene derivatives have shown promise as anticancer agents.[1][2][4][5] These compounds can be loaded into nanoparticles to improve their solubility and facilitate targeted delivery to tumor cells, potentially reducing systemic toxicity.[2][4] The functionalization with this compound could serve a dual purpose: acting as a targeting ligand or possessing intrinsic anticancer activity.

Mechanism of Action: Thiophene derivatives have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis, changes in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[2][4][5] Some derivatives also act as tubulin polymerization destabilizers, leading to cell cycle arrest.[1]

Environmental Remediation: Heavy Metal Removal

The sulfur atom in the thiophene ring of this compound can act as a soft Lewis base, showing a strong affinity for soft Lewis acids like heavy metal ions (e.g., Cr(VI)).[3] Nanoparticles, with their high surface-area-to-volume ratio, when functionalized with this compound, can act as efficient adsorbents for the removal of heavy metals from aqueous solutions. Magnetic nanoparticles are particularly advantageous for this application as they can be easily separated from the solution using an external magnetic field.[3][6]

Data Presentation

Cytotoxicity of Thiophene Derivative-Loaded Nanoparticles

The following table summarizes the in vitro cytotoxicity (IC50 values) of a thiophene derivative (Compound 480) and its nanoparticle formulation against different cell lines.[4]

Compound/FormulationCell LineIC50 (µg/mL)
Compound 480HeLa12.61
Compound 480Hep G233.42
Paclitaxel (Control)HeLa23.79
Paclitaxel (Control)Hep G213.34
Characteristics of Thiophene Derivative-Loaded Nanoparticles

This table presents the physicochemical characteristics of folate-modified PLGA nanoparticles (FPNPs) loaded with a thiophene derivative (Compound 480).[4]

ParameterValue
Particle Size (nm)172.4 ± 2.052
Polydispersity Index (PDI)0.144 ± 0.036
Drug Loading (DL) (%)Not Reported
Entrapment Efficiency (EE) (%)Not Reported

Another study on thiophene derivative (TP 5)-loaded human serum albumin (HSA) nanoparticles provides the following data[5]:

ParameterValue
Encapsulation Efficiency (%)99.59
Drug-Loading Capacity (%)3.70
Heavy Metal Adsorption Capacity

The table below shows the adsorption capacity of magnetic nanoparticles functionalized with thiophene derivatives for the removal of Cr(VI).[3][6]

AdsorbentAdsorption Capacity (mg/g)pH
MNPs@SiO2-SB-THCTA15.536
MNPs@SiO2-SB-THCA14.316

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Coupling

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS or deionized water

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A 5- to 10-fold molar excess of EDC and NHS over the estimated surface carboxyl groups is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Washing:

    • Pellet the activated nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the centrifugation and resuspension steps twice to remove excess EDC and NHS.

  • Conjugation Reaction:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Add the this compound solution to the activated nanoparticle suspension in Coupling Buffer. A 20- to 50-fold molar excess relative to the nanoparticles is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washing and Storage:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove unreacted this compound and quenching reagents.

    • Resuspend the final functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Synthesis of this compound-Functionalized Gold Nanoparticles

This protocol describes a one-step synthesis of gold nanoparticles functionalized with this compound, leveraging the affinity of the amine group for the gold surface. A two-phase system can also be employed for thiol-derivatized gold nanoparticles.[7][8]

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Sodium borohydride (NaBH4)

  • This compound

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl4.

    • Prepare a 10 mM aqueous solution of this compound.

    • Prepare a fresh, ice-cold 100 mM aqueous solution of NaBH4.

  • Nanoparticle Synthesis and Functionalization:

    • In a flask, mix 20 mL of the HAuCl4 solution with 1 mL of the this compound solution under vigorous stirring.

    • Rapidly add 0.6 mL of the ice-cold NaBH4 solution to the mixture.

    • The solution should immediately turn from yellow to a ruby-red or purple color, indicating the formation of gold nanoparticles.

    • Continue stirring for 2-3 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing step at least two more times to remove unreacted reagents.

  • Storage:

    • Resuspend the purified this compound-functionalized gold nanoparticles in deionized water or a suitable buffer and store at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to determine the physicochemical properties of the resulting nanoparticles.

Recommended Techniques:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of characteristic functional groups from this compound on the nanoparticle surface.[3]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of sulfur and nitrogen.[3]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic ligand attached to the nanoparticle surface.[3]

  • Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic size, size distribution, and surface charge of the nanoparticles in suspension.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[3]

  • Quantitative ¹H NMR (qNMR): For silica-based nanoparticles, dissolution followed by qNMR can be used to quantify the total amine content.[9][10][11]

  • Colorimetric Assays (e.g., Ninhydrin assay): To quantify the accessible primary amine groups on the nanoparticle surface.[12]

Visualizations

G cluster_prep Nanoparticle Preparation cluster_activation Carboxyl Group Activation cluster_wash1 Washing cluster_conjugation Conjugation cluster_quenching Quenching cluster_wash2 Final Washing & Storage NP_prep Disperse Carboxylated Nanoparticles in Activation Buffer Sonication Sonicate for Homogenous Dispersion NP_prep->Sonication EDC_NHS Add EDC and NHS to Nanoparticle Suspension Sonication->EDC_NHS Incubate_act Incubate for 15-30 min at Room Temperature EDC_NHS->Incubate_act Centrifuge1 Centrifuge to Pellet Activated Nanoparticles Incubate_act->Centrifuge1 Resuspend1 Resuspend in Coupling Buffer (Repeat 2x) Centrifuge1->Resuspend1 Add_Ligand Add this compound Solution Resuspend1->Add_Ligand Incubate_conj Incubate for 2-4 hours (RT) or Overnight (4°C) Add_Ligand->Incubate_conj Add_Quench Add Quenching Buffer Incubate_conj->Add_Quench Incubate_quench Incubate for 30 min at Room Temperature Add_Quench->Incubate_quench Centrifuge2 Centrifuge to Pellet Functionalized Nanoparticles Incubate_quench->Centrifuge2 Resuspend2 Resuspend in Washing Buffer (Repeat 3x) Centrifuge2->Resuspend2 Store Resuspend in Storage Buffer and Store at 4°C Resuspend2->Store

Caption: Experimental workflow for the functionalization of carboxylated nanoparticles.

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NP Thiophene-Functionalized Nanoparticle Receptor Cell Surface Receptor (e.g., Folate Receptor) NP->Receptor Targeting Endocytosis Endocytosis Receptor->Endocytosis ROS Increased ROS Production Endocytosis->ROS Tubulin Tubulin Polymerization Inhibition Endocytosis->Tubulin Mito Mitochondrial Membrane Potential Disruption ROS->Mito CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed signaling pathway for anticancer activity of thiophene-functionalized nanoparticles.

References

Application Notes and Protocols for N-acylation of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. This process is of significant interest in medicinal chemistry and drug development as the introduction of an acyl group can modulate the biological activity, lipophilicity, and metabolic stability of a molecule. The compound 1-(Thiophen-2-yl)ethanamine is a valuable building block in the synthesis of various biologically active compounds, and its N-acylation provides access to a diverse range of amide derivatives. These derivatives are precursors to a variety of pharmaceutical agents, including enzyme inhibitors and receptor modulators. This document provides detailed protocols for the N-acylation of this compound using common acylating agents such as acyl chlorides and acid anhydrides.

Principle of the Reaction

The N-acylation of this compound, a primary amine, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride). In the case of an acyl chloride, this is followed by the elimination of a chloride ion. For an acid anhydride, a carboxylate ion is the leaving group. A base is typically added to the reaction mixture to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, which drives the reaction to completion.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-acylation of primary amines, which can be considered indicative for the acylation of this compound.

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChlorideTriethylamineDichloromethane1 - 30 to RT85 - 95
Benzoyl ChloridePyridineDichloromethane2 - 40 to RT80 - 90
Acetic AnhydrideSodium AcetateAcetic Acid1 - 280 - 10080 - 90
Propionyl ChlorideDiisopropylethylamineTetrahydrofuran1 - 30 to RT85 - 95

Experimental Protocols

Methodology 1: N-acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.1 - 1.5 equivalents) to the solution. If using an aqueous base like NaOH, a biphasic system will be formed.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.05 - 1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acyl-1-(thiophen-2-yl)ethanamine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Methodology 2: N-acylation using an Acid Anhydride

This protocol outlines the procedure for the N-acylation of this compound using an acid anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Base (e.g., sodium acetate, pyridine)

  • Solvent (e.g., acetic acid, dichloromethane)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the base (1.0 - 1.5 equivalents).

  • Add the acid anhydride (1.1 - 1.5 equivalents) to the mixture.

  • Heat the reaction mixture if necessary (e.g., 80-100 °C for acetic anhydride in acetic acid) and stir for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to quench the excess anhydride.

  • If the product precipitates, it can be collected by filtration, washed with water, and dried.

  • Alternatively, if the product is soluble, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Solvent B Add Base A->B C Cool to 0 °C (for Acyl Chlorides) B->C D Add Acylating Agent (Acyl Chloride or Anhydride) C->D E Stir at RT or Heat D->E F Monitor by TLC E->F G Quench Reaction F->G H Liquid-Liquid Extraction & Washing G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Crude Product J->K L Recrystallization or Column Chromatography K->L M Pure N-Acyl Product L->M

Caption: General experimental workflow for the N-acylation of this compound.

Application Notes and Protocols: Thiophene-Based Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The direct use of 1-(Thiophen-2-yl)ethanamine as a simple ligand in coordination chemistry is not extensively documented in publicly available scientific literature. However, significant research has been conducted on closely related Schiff base ligands derived from the condensation of 1-(Thiophen-2-yl)ethanone with various diamines. These Schiff bases retain the core 1-(thiophen-2-yl)ethylidene structure and serve as versatile tridentate ligands. This document provides detailed application notes and protocols for the synthesis, characterization, and application of these important derivatives.

Introduction to Thiophene-Derived Schiff Base Ligands

Thiophene-containing compounds are a significant class of heterocycles used in medicinal chemistry and materials science. When incorporated into Schiff base ligands, the thiophene moiety, combined with the imine nitrogen and another donor atom, can form stable complexes with a variety of transition metals. These metal complexes have shown considerable potential as antimicrobial agents, with their biological activity often enhanced upon chelation compared to the free ligands.[1]

The Schiff bases detailed here are typically synthesized through the condensation of 1-(thiophen-2-yl)ethanone with alkyl diamines. These ligands generally act as tridentate donors, coordinating to metal centers through the sulfur atom of the thiophene ring, the nitrogen atom of the imine group, and the nitrogen atom of the terminal amine group.[1] This coordination behavior leads to the formation of stable metal chelates with interesting biological and catalytic properties.

Synthesis and Characterization of Ligands and Metal Complexes

The synthesis of thiophene-derived Schiff base ligands is a straightforward condensation reaction. The subsequent complexation with metal salts yields the final coordination compounds.

Experimental Protocols

Protocol 1: Synthesis of Tridentate Schiff Base Ligands (L¹, L², L³) [1]

This protocol describes the synthesis of N-[(1E)-1-(thiophen-2-yl)ethylidene]alkane-diamine ligands.

  • Dissolve Reactants: In a round-bottom flask, dissolve 1-(Thiophen-2-yl)ethanone (0.25 g, 2.0 mmol) in 20 mL of ethanol.

  • Prepare Amine Solution: In a separate beaker, prepare a solution of the corresponding diamine (ethane-1,2-diamine, propane-1,3-diamine, or butane-1,4-diamine) in a 1:1 molar ratio with the ketone in 15 mL of ethanol.

  • Reaction: Add the ethanolic solution of the diamine to the stirred solution of 1-(thiophen-2-yl)ethanone. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stirring and Monitoring: Stir the reaction mixture at room temperature for 8 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After 8 hours, leave the reaction mixture to stand overnight at room temperature to allow for crystallization.

  • Purification: Collect the resulting solid product by filtration, wash it with cold ethanol, and allow it to air dry. The product can be further purified by recrystallization from a hot ethanol:acetone (1:1) mixture.

Protocol 2: Synthesis of Metal(II) Complexes [1]

This protocol outlines the general procedure for complexing the Schiff base ligands with Co(II), Cu(II), Ni(II), and Zn(II) salts.

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (L¹, L², or L³) in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) salt (e.g., chloride or acetate) in ethanol.

  • Complexation: Slowly add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the ligand with constant stirring. The molar ratio of ligand to metal is typically 2:1.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours.

  • Precipitation and Isolation: Allow the solution to cool to room temperature. The colored metal complex will precipitate out of the solution.

  • Washing and Drying: Collect the precipitate by filtration, wash thoroughly with ethanol to remove any unreacted starting materials, and dry the complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize key characterization data for representative thiophene-derived Schiff base ligands and their metal complexes.

Table 1: Physicochemical and Spectroscopic Data for Thiophene-Derived Schiff Base Ligands [1]

Ligand IDNameYield (%)M.p. (°C)ColorKey IR Bands (cm⁻¹) (ν(C=N), ν(NH₂))
N-[(1E)-1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine64140Off-white1683, 3365
N-[(1E)-1-(thiophen-2-yl)ethylidene]butane-1,4-diamine7498Off-white1669, 3387

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of Ligands and Complexes [1]

Note: Data represents a selection of tested pathogens for illustrative purposes.

CompoundE. coliS. aureusP. aeruginosaC. albicans
13121114
[Co(L¹)₂]Cl₂ 18171619
[Ni(L¹)₂]Cl₂ 17161518
[Cu(L¹)₂]Cl₂ 20191821
[Zn(L¹)₂]Cl₂ 16151417

Visualized Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and molecular structures involved.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization & Application ketone 1-(Thiophen-2-yl)ethanone reaction1 Condensation Reaction (Stir 8h, RT) ketone->reaction1 diamine Alkyl Diamine (e.g., ethane-1,2-diamine) diamine->reaction1 solvent1 Ethanol + Acetic Acid (cat.) solvent1->reaction1 ligand Schiff Base Ligand (L¹, L², etc.) reaction1->ligand Crystallization reaction2 Complexation Reaction (Reflux 2-3h) ligand->reaction2 Hot Ethanol Solution metal_salt Metal(II) Salt (e.g., CuCl₂, CoCl₂) metal_salt->reaction2 solvent2 Hot Ethanol solvent2->reaction2 complex Metal(II) Complex reaction2->complex Precipitation char Spectroscopy (IR, NMR) Elemental Analysis Melting Point complex->char app Antimicrobial Screening complex->app

Fig. 1: Experimental workflow for synthesis and analysis.

G M M(II) S S M->S S-coordination N_imine N M->N_imine Imine N-coordination N_amine N M->N_amine Amine N-coordination Backbone1 C=C S->Backbone1 Backbone2 Alkyl Chain N_imine->Backbone2 H2N —NH₂ Thiophene Thiophene Ring Backbone1->N_imine Backbone2->N_amine

Fig. 2: Tridentate coordination of the Schiff base ligand.

Applications in Drug Development

The enhanced antimicrobial activity of the metal complexes compared to the free Schiff base ligands highlights their potential in the development of new therapeutic agents.[1] The chelation process is believed to enhance the lipophilic nature of the compounds, facilitating their transport across microbial cell membranes. Once inside the cell, the metal ion can interfere with essential cellular processes, leading to cell death.

The general workflow for evaluating these compounds as potential drug leads involves:

  • Synthesis: Preparation of a library of ligands and their corresponding metal complexes.

  • In Vitro Screening: Testing the compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the ligand structure (e.g., length of the alkyl chain) and the choice of metal ion affect the antimicrobial potency.

  • Mechanism of Action Studies: Investigating how the most potent compounds exert their antimicrobial effects at a molecular level.

The data suggests that copper(II) complexes of these thiophene-derived Schiff bases are particularly promising candidates for further investigation as antimicrobial drugs.[1]

References

Application Notes and Protocols for the Enzymatic Resolution of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure amines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. 1-(Thiophen-2-yl)ethanamine is a valuable chiral intermediate, and its enantiomers are of significant interest in drug discovery and development. Enzymatic kinetic resolution offers a highly efficient and environmentally friendly method for obtaining enantiomerically pure amines, overcoming the limitations of classical resolution techniques. This document provides detailed protocols for the enzymatic resolution of racemic this compound using lipases, which are known for their high enantioselectivity and stability in organic solvents.[1][2][3]

The most commonly employed strategy for the enzymatic resolution of amines is the enantioselective acylation of the racemic mixture.[1] In this process, one enantiomer is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective biocatalysts for this transformation due to their broad substrate scope and excellent enantioselectivity.[2][4][5][6]

Principle of the Method

The enzymatic kinetic resolution of racemic this compound is based on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer), leaving the other enantiomer (typically the S-enantiomer) unreacted.

The reaction can be represented as follows:

(R,S)-1-(Thiophen-2-yl)ethanamine + Acyl Donor --(Lipase)--> (R)-N-(1-(Thiophen-2-yl)ethyl)acetamide + (S)-1-(Thiophen-2-yl)ethanamine

At approximately 50% conversion, the reaction mixture contains the acylated (R)-amine and the unreacted (S)-amine. These two compounds can then be separated by standard chemical techniques (e.g., extraction or chromatography). The acylated (R)-amine can be subsequently hydrolyzed to yield the pure (R)-enantiomer.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation cluster_analysis Analysis & Final Products RacemicAmine Racemic this compound ReactionVessel Reaction Mixture Incubation (Controlled Temperature & Stirring) RacemicAmine->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Anhydrous Organic Solvent (e.g., MTBE) Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->ReactionVessel Filtration Enzyme Filtration ReactionVessel->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Separation Separation of Amine and Amide Extraction->Separation S_Amine (S)-1-(Thiophen-2-yl)ethanamine Separation->S_Amine R_Amide (R)-N-(1-(Thiophen-2-yl)ethyl)acetamide Separation->R_Amide ChiralAnalysis Chiral HPLC/GC Analysis (e.e. determination) S_Amine->ChiralAnalysis Hydrolysis Hydrolysis of Amide R_Amide->Hydrolysis R_Amine (R)-1-(Thiophen-2-yl)ethanamine Hydrolysis->R_Amine R_Amine->ChiralAnalysis

Caption: Overall workflow for the enzymatic resolution of this compound.

Materials and Reagents

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Other lipases for screening (e.g., from Pseudomonas cepacia, Burkholderia cepacia)

  • Acyl donors: Ethyl acetate, vinyl acetate, isopropenyl acetate

  • Organic solvents (anhydrous): Methyl tert-butyl ether (MTBE), toluene, hexane, diisopropyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, thermostat, rotary evaporator)

  • Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column.

Experimental Protocols

Protocol 1: Screening of Lipases and Reaction Conditions
  • Enzyme Screening:

    • In separate vials, place 10 mg of each immobilized lipase to be screened.

    • Add 1 mL of anhydrous MTBE to each vial.

    • Add 0.1 mmol of racemic this compound.

    • Add 0.12 mmol of ethyl acetate.

    • Seal the vials and place them in a shaker at 40°C and 200 rpm.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product, and the conversion rate.

  • Solvent and Acyl Donor Screening:

    • Using the best-performing lipase from the initial screen, set up similar reactions as described above, but vary the solvent (e.g., toluene, hexane, diisopropyl ether) and the acyl donor (e.g., vinyl acetate, isopropenyl acetate).

    • Monitor the reactions as described above to identify the optimal combination of solvent and acyl donor.

Protocol 2: Preparative Scale Enzymatic Resolution
  • To a dried flask, add 1 g of racemic this compound and 100 mg of immobilized Candida antarctica Lipase B (Novozym 435).

  • Add 20 mL of anhydrous MTBE and 1.2 equivalents of ethyl acetate.

  • Stir the mixture at 40°C.

  • Monitor the reaction by chiral HPLC/GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction and filter off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Protocol 3: Separation of Enantiomers and Hydrolysis of the Amide
  • Dissolve the residue from Protocol 2 in 20 mL of dichloromethane.

  • Extract the unreacted (S)-1-(Thiophen-2-yl)ethanamine with 1 M HCl (3 x 10 mL).

  • Combine the acidic aqueous layers and basify with 4 M NaOH to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (S)-1-(Thiophen-2-yl)ethanamine.

  • The organic layer from the initial extraction contains the (R)-N-(1-(Thiophen-2-yl)ethyl)acetamide. Purify this by column chromatography on silica gel if necessary.

  • To obtain the (R)-amine, dissolve the purified (R)-amide in a mixture of ethanol and 6 M HCl (1:1 v/v) and reflux for 4-6 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Basify the aqueous residue with 4 M NaOH to pH > 10 and extract with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (R)-1-(Thiophen-2-yl)ethanamine.

Data Presentation

The following tables summarize representative data for the enzymatic resolution of this compound under various conditions.

Table 1: Screening of Different Lipases

EntryLipase SourceTime (h)Conversion (%)e.e.s (%)e.e.p (%)E-value
1Candida antarctica B (Novozym 435)848>9996>200
2Pseudomonas cepacia2442759865
3Burkholderia cepacia2435589730

Reaction conditions: Racemic amine (0.1 mmol), ethyl acetate (0.12 mmol), MTBE (1 mL), 40°C. e.e.s: enantiomeric excess of the substrate (S-amine); e.e.p: enantiomeric excess of the product (R-amide); E-value: enantioselectivity.

Table 2: Effect of Solvent and Acyl Donor with Novozym 435

EntryAcyl DonorSolventTime (h)Conversion (%)e.e.s (%)e.e.p (%)E-value
1Ethyl acetateMTBE848>9996>200
2Ethyl acetateToluene10459895150
3Ethyl acetateHexane12409594120
4Vinyl acetateMTBE449>9997>200
5Isopropenyl acetateMTBE647>9996>200

Reaction conditions: Racemic amine (0.1 mmol), acyl donor (1.2 equiv.), solvent (1 mL), Novozym 435 (10 mg), 40°C.

Logical Relationship of Kinetic Resolution

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products at ~50% Conversion R_Amine (R)-Amine Lipase Lipase R_Amine->Lipase Fast Reaction (k_R) S_Amine (S)-Amine S_Amine->Lipase Slow Reaction (k_S) k_R >> k_S S_Amine_unreacted (S)-Amine (unreacted) AcylDonor Acyl Donor AcylDonor->Lipase R_Amide (R)-Amide Lipase->R_Amide

Caption: Kinetic resolution of a racemic amine via enantioselective acylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive enzyme- Presence of water or other inhibitors- Inappropriate reaction conditions- Use a fresh batch of enzyme- Ensure all reagents and solvents are anhydrous- Optimize temperature, solvent, and acyl donor
Low enantioselectivity (low E-value) - Non-optimal enzyme- Non-enzymatic acylation- Inappropriate solvent- Screen different lipases- Use a less reactive acyl donor or a non-polar solvent to minimize the background reaction- Screen different solvents
Difficulty in separating amine and amide - Incomplete extraction- Adjust the pH during extraction to ensure complete protonation/deprotonation of the amine- Perform multiple extractions
Racemization of the product or substrate - Harsh reaction or work-up conditions- Use milder conditions for the reaction and work-up- Avoid prolonged exposure to high temperatures or strong acids/bases

By following these protocols and considering the provided data, researchers can effectively develop a robust and efficient process for the enzymatic resolution of this compound, enabling the synthesis of valuable enantiopure compounds for pharmaceutical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Thiophen-2-yl)ethanamine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, particularly when using the Leuckart reaction with 2-acetylthiophene.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Leuckart reaction for this compound synthesis can stem from several factors. Here are the most common issues and their solutions:

  • Suboptimal Reagents: The choice of formamide source is critical. Using ammonium formate generally produces better yields than formamide alone.[1][2] If using formamide, the yield can sometimes be increased by using a large excess or by adding catalysts like ammonium sulfate and magnesium chloride.[1]

  • Incorrect Temperature: The Leuckart reaction is temperature-sensitive. For ammonium formate, the optimal temperature range is typically 120-130°C.[1] If using formamide, a higher temperature of over 165°C may be necessary.[1] Operating outside these ranges can lead to incomplete reaction or side product formation.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Moisture: While the Leuckart reaction is not strictly anhydrous, excessive water can negatively impact the reaction equilibrium. Ensure that your starting materials and glassware are reasonably dry.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired amine. What could it be and how do I deal with it?

A2: A common byproduct in the Leuckart reaction is the N-formyl derivative of the target amine, N-(1-(thiophen-2-yl)ethyl)formamide.[3] This is particularly prevalent when using formamide as the reagent.[4]

  • Hydrolysis: This N-formyl byproduct can be converted to the desired primary amine by hydrolysis. After the initial reaction, the crude product can be heated with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to cleave the formyl group.

  • Purification: If the N-formyl derivative is present in small amounts, it can sometimes be separated from the amine by careful column chromatography or fractional distillation. However, hydrolysis is often the more efficient approach.

Q3: The reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted 2-acetylthiophene. What should I do?

A3: A stalled reaction can be due to several factors:

  • Insufficient Reagent: Ensure that you have used a sufficient excess of the ammonium formate or formamide. Molar ratios of ketone to ammonium formate of 1:5 or higher are often employed.

  • Low Temperature: The reaction may not have reached the required temperature. Verify the temperature of your reaction mixture directly.

  • Poor Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure contact between the reactants.

  • Decomposition of Reagents: Ammonium formate can decompose at high temperatures.[2] If the reaction is run for an excessively long time at a very high temperature, the concentration of the active reagents may decrease.

Q4: My final product is discolored (e.g., yellow or reddish). What is the cause and how can I obtain a purer, colorless product?

A4: Discoloration can be due to the formation of polymeric or other colored impurities, especially at high reaction temperatures. The product itself can also darken over time with exposure to air.

  • Purification by Distillation: Vacuum distillation is a highly effective method for purifying this compound and removing colored impurities.

  • Acid-Base Extraction: An acid-base extraction can be used to purify the amine. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will regenerate the free amine, which can then be extracted back into an organic solvent.[5][6][7]

  • Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation and discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound via the Leuckart reaction?

A1: The yield can vary significantly depending on the specific reaction conditions. With optimized conditions, yields in the range of 60-80% can be achieved. However, without careful optimization, yields may be lower.

Q2: Which is a better reagent for this synthesis: ammonium formate or formamide?

A2: For the synthesis of primary amines via the Leuckart reaction, ammonium formate is generally the preferred reagent as it tends to give higher yields compared to formamide.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Spot the starting material (2-acetylthiophene), the reaction mixture, and a co-spot on a silica gel plate. Elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) will indicate the progress of the reaction. The amine can be visualized using a suitable stain such as ninhydrin.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The Leuckart reaction is typically performed at high temperatures, so appropriate care must be taken to avoid burns. The reaction also evolves gases, so it should be conducted in a well-ventilated fume hood. The reagents and product are chemicals that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination of Ketones

Starting MaterialAmine SourceReducing Agent/CatalystTemperature (°C)Time (h)Yield (%)Reference
2-AcetylthiopheneAmmonium FormateNone160-170Not SpecifiedModerate to GoodGeneral Leuckart Conditions
Various KetonesAmmonium Formate[Cp*RhCl₂]₂50-70Not SpecifiedHighCatalytic Leuckart-type
Aldehydes/KetonesFormamideNone>165Not SpecifiedLower than Ammonium Formate[1]
KetonesAmmonium FormateTrimethyl OrthoformateHighNot SpecifiedImprovedModified Leuckart-Wallach

Experimental Protocols

Protocol 1: Synthesis of this compound via the Leuckart Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Acetylthiophene

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene and a 5-fold molar excess of ammonium formate.

  • Heating: Heat the reaction mixture to 125-130°C with stirring. The mixture will become molten and then solidify before becoming a liquid again as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Take small aliquots of the reaction mixture, dissolve them in a suitable solvent, and spot them on a silica gel plate against the starting material.

  • Hydrolysis of N-formyl byproduct: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture. Add a 10% aqueous solution of hydrochloric acid and heat the mixture under reflux for several hours to hydrolyze any N-formyl byproduct.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Make the solution basic by carefully adding a concentrated solution of sodium hydroxide until the pH is greater than 10.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reactants 2-Acetylthiophene + Ammonium Formate Start->Reactants Reaction Leuckart Reaction (120-130°C) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Hydrolysis Acid Hydrolysis (e.g., HCl) Crude_Product->Hydrolysis Extraction Acid-Base Extraction Hydrolysis->Extraction Purification Vacuum Distillation Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Start Low Yield? Check_Reagents Using Ammonium Formate? Start->Check_Reagents Use_Ammonium_Formate Switch to Ammonium Formate Check_Reagents->Use_Ammonium_Formate No Check_Temp Temperature in 120-130°C range? Check_Reagents->Check_Temp Yes Success Yield Improved Use_Ammonium_Formate->Success Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Monitor_Reaction Reaction monitored to completion (TLC)? Check_Temp->Monitor_Reaction Yes Adjust_Temp->Success Increase_Time Increase Reaction Time Monitor_Reaction->Increase_Time No Check_Byproducts Significant N-formyl byproduct? Monitor_Reaction->Check_Byproducts Yes Increase_Time->Success Perform_Hydrolysis Perform Acid/Base Hydrolysis Check_Byproducts->Perform_Hydrolysis Yes Check_Byproducts->Success No Perform_Hydrolysis->Success

Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful purification of 1-(Thiophen-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Common impurities depend on the synthetic route. For instance, if synthesized via reductive amination of 2-acetylthiophene, impurities could include the starting ketone, the corresponding alcohol byproduct (1-(thiophen-2-yl)ethanol), and over-alkylated secondary or tertiary amines. If prepared from a precursor like 2-vinylthiophene, residual starting materials and polymerization byproducts may be present. Unreacted reagents from any synthetic step are also potential contaminants.[1][2]

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity.

  • Distillation: Best suited for removing non-volatile impurities from the liquid amine. It is effective for large-scale purification if the boiling point of the amine is sufficiently different from that of the impurities.

  • Column Chromatography: Excellent for removing impurities with different polarities, such as starting materials or byproducts.[3] However, the basic nature of the amine can lead to streaking and poor separation on standard silica gel.[4]

  • Acid-Base Extraction: A simple and effective method to separate the basic amine from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.[4]

  • Recrystallization (of a salt): If the amine can be converted into a stable crystalline salt (e.g., hydrochloride or tartrate), recrystallization can be a highly effective method for achieving high purity.[5]

  • Chiral Resolution: Since this compound is chiral, separating the racemic mixture into its individual enantiomers is often required. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[6][7]

Q3: How can I prevent my amine from streaking on a silica gel TLC plate or column?

Streaking is a common issue when purifying amines on silica gel due to its acidic nature. To mitigate this, the silica gel should be deactivated or basified. This can be achieved by adding a small amount of a volatile base, such as triethylamine (typically 0.5-2%), to the eluent system.[4][8] This neutralizes the acidic sites on the silica, leading to sharper spots on TLC and better separation during column chromatography.

Q4: My compound is a racemic mixture. How can I separate the enantiomers?

Separation of enantiomers, known as chiral resolution, is most commonly achieved by forming diastereomeric salts.[6] This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid, camphorsulfonic acid, or mandelic acid.[6] The resulting diastereomeric salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base. Alternatively, chiral chromatography (e.g., HPLC with a chiral stationary phase) can be used for both analytical and preparative-scale separations.[9]

Q5: How should I store purified this compound?

Primary amines can be sensitive to air and light and may slowly degrade over time, often forming colored impurities. It is recommended to store the purified amine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (refrigerated at 2-8°C is often suitable).[8][10]

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

Purification TechniquePrinciple of SeparationBest For RemovingAdvantagesDisadvantages
Vacuum Distillation Difference in boiling pointsNon-volatile or very high-boiling impuritiesScalable, cost-effective for large quantities.Requires thermal stability; not effective for impurities with similar boiling points.
Acid-Base Extraction Difference in acidity/basicityNeutral and acidic impuritiesSimple, rapid, and inexpensive initial cleanup step.[4]Does not remove other basic impurities; requires solvent extractions.
Flash Column Chromatography Difference in polarityImpurities with different polarities (e.g., starting materials, byproducts).[3]High resolution for complex mixtures; adaptable to various scales.Can be time-consuming; requires significant solvent volumes; amine may interact with silica.[4]
Recrystallization of a Salt Difference in solubility of the crystalline saltMinor impurities with different solubilities.[5]Can yield very high purity material; cost-effective.Requires formation of a stable, crystalline salt; may have lower recovery.
Chiral Resolution Formation and separation of diastereomersThe undesired enantiomer.[6]Yields enantiomerically pure product.At least 50% of the material is discarded (unless racemized and recycled); can be laborious.[11]

Troubleshooting Guides

Scenario 1: Poor Separation or Streaking during Column Chromatography
  • Possible Cause: The amine is interacting strongly with the acidic silica gel.

    • Troubleshooting Step: Prepare your eluent with 0.5-2% triethylamine to neutralize the silica gel. Alternatively, use a different stationary phase like alumina (neutral or basic).[4][8]

  • Possible Cause: The chosen eluent system is inappropriate.

    • Troubleshooting Step: Re-evaluate the solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.2-0.4. For amines, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are common starting points.[12]

  • Possible Cause: The column was overloaded with crude material.

    • Troubleshooting Step: Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.

Scenario 2: Low or No Yield After Purification
  • Possible Cause (Column Chromatography): The product is not eluting from the column.

    • Troubleshooting Step: The eluent is likely not polar enough. Gradually increase the polarity of the solvent system. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 40%, 60%, or even 100% ethyl acetate. A small amount of methanol (1-5%) can be added to dichloromethane for more polar compounds.[8]

  • Possible Cause (Acid-Base Extraction): Incomplete extraction or incorrect pH.

    • Troubleshooting Step: Ensure the pH is sufficiently acidic (pH < 2) during the initial acid wash to fully protonate the amine. Conversely, ensure the pH is sufficiently basic (pH > 12) before back-extracting the free amine into the organic layer. Use a pH meter or pH paper to verify.

  • Possible Cause (Recrystallization): The product remains dissolved in the mother liquor.

    • Troubleshooting Step: The chosen solvent may be too good, or too much was used. Try placing the flask in an ice bath to induce crystallization. If that fails, slowly evaporate some of the solvent. If crystals still do not form, a different solvent system should be investigated.[5]

Scenario 3: Chiral Resolution by Diastereomeric Salt Crystallization Fails
  • Possible Cause: The diastereomeric salts have similar solubilities in the chosen solvent.

    • Troubleshooting Step: The choice of both the resolving agent and the crystallization solvent is critical and often requires screening. Try a different resolving agent (e.g., switch from tartaric acid to dibenzoyltartaric acid or camphorsulfonic acid).[6] Experiment with a variety of solvents or solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water/hexanes).[13]

  • Possible Cause: The solution is supersaturated, or crystallization is kinetically slow.

    • Troubleshooting Step: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the desired diastereomeric salt, if available, can also initiate crystallization.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow Crude Crude this compound AcidBase Acid-Base Extraction (Initial Cleanup) Crude->AcidBase Remove neutral/ acidic impurities Distill Vacuum Distillation Crude->Distill If impurities are non-volatile Column Column Chromatography (Basified Silica) AcidBase->Column If polar impurities are present Final Pure Racemic Amine AcidBase->Final Distill->Final Column->Final Chiral Chiral Resolution (Diastereomeric Salt Crystallization) Enantiomer Pure Enantiomer Chiral->Enantiomer Final->Chiral Separate enantiomers

Caption: General purification workflow for this compound.

G Start Problem: Poor separation or streaking during column chromatography CheckBase Is triethylamine (or another base) in the eluent? Start->CheckBase AddBase Action: Add 0.5-2% triethylamine to the eluent. CheckBase->AddBase No CheckRf Is the product Rf value between 0.2 and 0.4 on TLC? CheckBase->CheckRf Yes End Problem Resolved AddBase->End AdjustPolarity Action: Adjust solvent polarity. Test new systems via TLC. CheckRf->AdjustPolarity No CheckLoad Was the column overloaded? CheckRf->CheckLoad Yes AdjustPolarity->End ReduceLoad Action: Reduce sample load or use a larger column. CheckLoad->ReduceLoad Yes CheckLoad->End No ReduceLoad->End

Caption: Troubleshooting flowchart for column chromatography issues.

G Start Select Purification Method Q1 Are impurities non-volatile? Start->Q1 Distill Use Vacuum Distillation Q1->Distill Yes Q2 Are impurities neutral or acidic? Q1->Q2 No AcidBase Use Acid-Base Extraction Q2->AcidBase Yes Q3 Are enantiomers to be separated? Q2->Q3 No Chiral Use Chiral Resolution Q3->Chiral Yes Column Use Column Chromatography Q3->Column No (for racemic)

Caption: Logical diagram for selecting the appropriate purification technique.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Basified Silica)

This protocol is a general guideline for purifying approximately 1 g of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it with different ratios of a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) containing 1% triethylamine.

    • The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.[12]

  • Preparation of the Column:

    • Select a glass column with a diameter of approximately 3-4 cm.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

    • Prepare a slurry of silica gel (approx. 50-100 g) in the least polar eluent you plan to use (containing 1% triethylamine).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat top surface. Do not let the column run dry.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle air pressure to begin eluting at a steady drip rate.

    • Collect the eluate in a series of labeled test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light (254 nm) or with a potassium permanganate stain.

    • If the product is not eluting, gradually increase the polarity of the solvent system (gradient elution).

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This is a generalized procedure and may require significant optimization of the resolving agent and solvent.

  • Salt Formation:

    • Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 equivalents for a 2:1 amine:acid salt) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring. A precipitate may form immediately or upon cooling.

  • Fractional Crystallization:

    • If a precipitate forms, heat the mixture until the solid redissolves completely.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled again to obtain subsequent crops, which will be enriched in the other diastereomer.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH solution) until the pH is >12 to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

    • The enantiomeric purity should be determined by chiral HPLC or by analyzing a derivative using NMR with a chiral shift reagent.

References

Technical Support Center: Synthesis of 1-(Thiophen-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the synthesis of 1-(Thiophen-2-yl)ethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and versatile method is the reductive amination of a corresponding ketone, typically 2-acetylthiophene or its derivatives. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced to the desired amine.[1][2][3]

Q2: What are the common amine sources for this reaction?

A2: For the synthesis of the primary amine, this compound, a common source of ammonia is ammonium acetate.[4] For N-substituted derivatives, the corresponding primary or secondary amine is used.

Q3: Which reducing agents are most effective for the reductive amination of 2-acetylthiophene derivatives?

A3: Several reducing agents can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used reagents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][5] NaBH(OAc)₃ is often favored for its mildness and high selectivity for the imine over the ketone.[1][5]

Q4: What are the typical solvents used for this reaction?

A4: The choice of solvent can significantly impact the reaction yield. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[5][6] The selection should be based on the solubility of the reactants and the compatibility with the chosen reducing agent.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials (ketone and amine) and the formation of the product.[7][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction temperature. 4. Incorrect pH.1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[1] Consider removing water using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh batch of the reducing agent. NaBH(OAc)₃ is particularly sensitive to moisture.[5] 3. Optimize the reaction temperature. While many reductive aminations proceed at room temperature, some may require gentle heating. 4. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without decomposing the reducing agent.
Formation of Side Products (e.g., Alcohol) The reducing agent is reducing the starting ketone before imine formation.1. Choose a more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone under mild conditions.[1] 2. If using NaBH₄, ensure the imine has formed completely before adding the reducing agent.[5]
Dialkylation (Formation of Secondary Amine from Primary Amine Product) The primary amine product is reacting with the remaining ketone and imine intermediate.1. Use a molar excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. 2. Add the reducing agent as soon as the imine is formed to minimize the time the primary amine product is in the reaction mixture with the starting materials.
Difficulty in Product Purification The product is an amine, which can be challenging to isolate.1. Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the deprotonated amine back into an organic solvent. 2. Column chromatography on silica gel can be effective, but the amine may streak. Using a solvent system containing a small amount of a base like triethylamine or ammonia in methanol can improve separation.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of 2-Acetylthiophene

Reducing AgentAmine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaBH(OAc)₃Ammonium AcetateDCE2518~90[1][10]
NaBH₄Ammonium AcetateMethanol252~75[4][11][12]
NaBH₃CNAmmonium AcetateMethanol2518~85[10]
H₂/Pd-CAmmoniaMethanol5024~80[10]

Note: Yields are approximate and can vary based on specific reaction conditions and substrate derivatives.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted for the synthesis of this compound.

Materials:

  • 2-Acetylthiophene

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • To a round-bottom flask, add 2-acetylthiophene (1.0 eq) and ammonium acetate (1.5 eq).

  • Add dry 1,2-dichloroethane (DCE) to the flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 18-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 1% triethylamine).

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol is a two-step, one-pot procedure for the synthesis of this compound.

Materials:

  • 2-Acetylthiophene

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware for workup

Procedure:

  • In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC until the starting ketone spot has significantly diminished.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification start Combine 2-Acetylthiophene and Amine Source in Solvent imine Stir for Imine Formation (Monitor by TLC) start->imine Step 1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) imine->add_reductant react Stir at Room Temperature (Monitor by TLC) add_reductant->react Step 2 quench Quench Reaction react->quench extract Aqueous Workup/Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_guide start Low Yield? check_imine Check Imine Formation (TLC/GC-MS) start->check_imine Yes check_reductant Check Reducing Agent Activity start->check_reductant No, imine formation is complete incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Problem add_acid Add Catalytic Acid (e.g., AcOH) incomplete_imine->add_acid remove_water Remove Water (e.g., Molecular Sieves) incomplete_imine->remove_water inactive_reductant Inactive Reducing Agent check_reductant->inactive_reductant Problem side_products Side Products Observed? check_reductant->side_products No, reductant is active use_fresh_reductant Use Fresh Reducing Agent inactive_reductant->use_fresh_reductant alcohol_byproduct Alcohol Byproduct (Ketone Reduction) side_products->alcohol_byproduct Yes selective_reductant Use More Selective Reductant (e.g., NaBH(OAc)3) alcohol_byproduct->selective_reductant two_step_one_pot Ensure Imine Formation Before Adding NaBH4 alcohol_byproduct->two_step_one_pot

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Chiral Separation of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 1-(Thiophen-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshoot common issues, and answer frequently asked questions related to the enantioselective analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: this compound, as a primary amine, presents challenges common to this class of compounds in chiral chromatography. The primary challenge is often poor peak shape, specifically tailing, which can compromise resolution and quantification. This is primarily due to strong interactions between the basic amine group and acidic residual silanol groups on the surface of silica-based chiral stationary phases (CSPs).[1][2] Additionally, finding a chiral stationary phase and mobile phase combination that provides adequate enantioselectivity can be a trial-and-error process due to the unpredictable nature of chiral recognition.[3]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound?

A2: For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are generally the most successful.

  • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose, such as Chiralpak® IA, IB, IC, ID, IE, and IF, have demonstrated broad applicability for the separation of primary amines.[4][5] Immobilized versions of these CSPs offer the advantage of being compatible with a wider range of solvents.[6][7][8][9]

  • Cyclofructan-based CSPs: Derivatized cyclofructan columns, like Larihc® CF6-P, have shown a very high success rate in resolving primary amines, particularly in polar organic and supercritical fluid chromatography (SFC) modes.[4][10][11][12]

A screening approach using a selection of these columns is the most effective strategy to identify the optimal stationary phase.

Q3: What mobile phase conditions are recommended for the chiral separation of this compound?

A3: The choice of mobile phase is critical and depends on the selected column and chromatographic mode (HPLC or SFC).

  • Normal Phase (NP-HPLC): A mobile phase consisting of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol) is common. The addition of a small amount of a basic additive is crucial to suppress silanol interactions and improve peak shape.

  • Polar Organic (PO-HPLC): This mode uses polar organic solvents like acetonitrile with an alcohol modifier (e.g., methanol, ethanol). Again, a basic additive is typically required.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing faster separations.[11][13] The mobile phase is typically composed of supercritical carbon dioxide with an alcohol co-solvent (e.g., methanol). For basic compounds like this compound, a combination of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) in the co-solvent often yields the best results.[11][14]

Q4: Why are additives necessary in the mobile phase for the separation of this compound?

A4: Additives play a crucial role in improving peak shape and can also influence enantioselectivity.

  • Basic Additives: Amines such as triethylamine (TEA), diethylamine (DEA), or butylamine (BA) are added (typically 0.1-0.5%) to the mobile phase to act as silanol-masking agents.[5] They compete with the basic analyte for interaction with active silanol sites on the stationary phase, thereby reducing peak tailing.[2]

  • Acidic Additives: In some cases, particularly in SFC, an acidic additive like trifluoroacetic acid (TFA) is used in combination with a basic additive. This can help to form an ion pair with the amine, which can lead to better chiral recognition on certain CSPs.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the enantiomeric separation of this compound.

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Symptom: The peaks in your chromatogram are asymmetrical, with a pronounced "tail" extending from the back of the peak.

  • Primary Cause: Strong interaction between the basic amine of this compound and acidic residual silanol groups on the silica-based CSP.[1][2][15]

  • Solutions:

    • Add a Basic Modifier: Introduce a basic additive like triethylamine (TEA), diethylamine (DEA), or butylamine (BA) into your mobile phase at a concentration of 0.1-0.5%.[5] This is the most common and effective solution.

    • Optimize Additive Concentration: The concentration of the basic additive may need to be optimized. Too little may not be effective, while too much can sometimes reduce selectivity.

    • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.[2]

    • Consider SFC: Supercritical Fluid Chromatography (SFC) often provides better peak shapes for basic compounds compared to normal-phase HPLC.[11]

Problem 2: Poor or No Resolution of Enantiomers

  • Symptom: The two enantiomers are not separated (co-elute as a single peak) or have very little separation (Rs < 1.5).

  • Primary Causes:

    • The chosen chiral stationary phase is not suitable for this analyte.

    • The mobile phase composition is not optimal for chiral recognition.

  • Solutions:

    • Screen Different CSPs: Test a range of polysaccharide and cyclofructan-based columns.

    • Vary the Alcohol Modifier: In both HPLC and SFC, changing the alcohol modifier (e.g., from methanol to ethanol or isopropanol) can significantly impact selectivity.

    • Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase.

    • Change the Additives: The type and concentration of acidic and basic additives can influence enantioselectivity.[4]

    • Optimize Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure.

Problem 3: Irreproducible Retention Times

  • Symptom: The retention times of the peaks shift between injections.

  • Primary Causes:

    • Insufficient column equilibration.

    • Changes in mobile phase composition.

    • Leaks in the HPLC/SFC system.

    • Fluctuations in temperature.

  • Solutions:

    • Ensure Proper Equilibration: Always equilibrate the column with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting a sequence of injections.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • System Check: Check for leaks in the system, especially at fittings.

    • Use a Column Thermostat: Maintain a constant column temperature using a column oven to avoid fluctuations.[16]

Data Presentation

The following tables provide exemplary starting conditions for the chiral separation of primary amines. These should be considered as a starting point for the method development for this compound.

Table 1: Exemplary HPLC Conditions for Primary Amine Separation

Chiral Stationary PhaseMobile PhaseAdditive(s)Flow Rate (mL/min)Temperature (°C)
Chiralpak® IAHeptane/Ethanol (90:10)0.1% Butylamine1.025
Chiralpak® IBAcetonitrile/Methanol (95:5)0.1% Diethylamine1.025
Chiralpak® ICHeptane/Isopropanol (80:20)0.1% Triethylamine0.530
Larihc® CF6-PAcetonitrile/Methanol (90:10)0.3% TFA / 0.2% TEA1.025

Table 2: Exemplary SFC Conditions for Primary Amine Separation

Chiral Stationary PhaseCo-solvent in CO₂Additive(s) in Co-solventFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)
Chiralpak® IA20% Methanol0.1% DEA3.015035
Chiralpak® IC15% Ethanol0.2% TEA2.012040
Larihc® CF6-P25% Methanol0.3% TFA / 0.2% TEA3.015030

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Method Development

  • Column Selection:

    • Select a set of at least 3-4 chiral columns for initial screening. Recommended columns include Chiralpak® IA, IB, IC, and a cyclofructan-based column like Larihc® CF6-P.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases of Heptane/Ethanol (90/10, v/v) and Heptane/Isopropanol (90/10, v/v). To each, add 0.1% of a basic additive (e.g., DEA or TEA).

    • Polar Organic: Prepare a mobile phase of Acetonitrile/Methanol (95/5, v/v) with 0.1% DEA or TEA.

  • Sample Preparation:

    • Dissolve racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Equilibrate the first column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample and run the chromatogram for a sufficient time to ensure elution of both enantiomers.

    • Repeat the screening on all selected columns with all prepared mobile phases.

  • Optimization:

    • For the column/mobile phase combination that shows the best initial separation (or any separation), optimize the conditions:

      • Vary the ratio of the alcohol modifier (e.g., from 5% to 25%).

      • Try different alcohol modifiers (Methanol, Ethanol, Isopropanol).

      • Optimize the type and concentration of the basic additive.

      • Adjust the flow rate and temperature to improve resolution and analysis time.

Visualizations

G Experimental Workflow for Chiral Method Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization A Select CSPs (Polysaccharide & Cyclofructan) C Perform Initial Screening A->C B Select Mobile Phases (NP, PO, SFC) B->C D Evaluate Resolution (Rs) and Peak Shape C->D E No Separation? D->E Check E->A Yes F Partial or Baseline Separation? E->F No G Optimize Mobile Phase - % Modifier - Alcohol Type - Additives F->G Yes H Optimize Conditions - Temperature - Flow Rate G->H I Final Method H->I G Troubleshooting Poor Peak Resolution cluster_0 Mobile Phase Optimization cluster_1 Condition Optimization cluster_2 Column Re-evaluation Start Poor Resolution (Rs < 1.5) Q1 Adjust % Alcohol Modifier Start->Q1 Q2 Change Alcohol Type (e.g., EtOH to IPA) Q1->Q2 No Improvement End Resolution Improved Q1->End Improved Q3 Optimize Additive Concentration Q2->Q3 No Improvement Q2->End Improved Q4 Decrease Temperature Q3->Q4 No Improvement Q3->End Improved Q5 Decrease Flow Rate Q4->Q5 No Improvement Q4->End Improved Q6 Screen a Different CSP Q5->Q6 No Improvement Q5->End Improved

References

Technical Support Center: Racemization of 1-(Thiophen-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the racemization of 1-(Thiophen-2-yl)ethanamine enantiomers. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process by which an enantiomerically pure or enriched sample of a chiral compound, such as (R)- or (S)-1-(Thiophen-2-yl)ethanamine, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a significant concern in drug development and asymmetric synthesis because enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and metabolic properties. Uncontrolled racemization can lead to a loss of therapeutic efficacy and the introduction of unwanted side effects.

Q2: What are the primary factors that can induce racemization of this compound?

A: The racemization of chiral amines like this compound is primarily influenced by the following factors:

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for enantiomeric interconversion. A "flash thermal racemization" protocol has been demonstrated for analogous chiral amines, highlighting the significant impact of heat.[1][2][3][4]

  • pH (Presence of Acids or Bases): Both strong acids and strong bases can catalyze racemization. For amines, base-catalyzed racemization is particularly common, proceeding through the formation of an achiral intermediate. The use of alkaline metal tert-alkoxides has been shown to induce racemization in similar structures.[5]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states involved in the racemization process.

  • Catalysts: Certain transition metal catalysts, such as those based on palladium or ruthenium, are known to facilitate the racemization of chiral amines.[2][6][7][8]

Q3: What is the likely mechanism for the racemization of this compound?

A: While specific studies on this compound are limited, the mechanism can be inferred from its close structural analog, 1-phenylethylamine. A common pathway involves the formation of an achiral imine intermediate. This can be initiated by a base, which facilitates the removal of the proton at the chiral center, or through an oxidation-reduction sequence. For instance, formation of an N-chloroimine intermediate using an N-chlorinating agent, followed by reduction, leads to the racemic amine.[6][7][9]

Below is a diagram illustrating a plausible base-catalyzed racemization mechanism.

RacemizationMechanism cluster_enantiomer1 (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_enantiomer2 (R)-Enantiomer S_amine This compound (S) Intermediate Planar Imine Intermediate S_amine->Intermediate + Base - H+ Intermediate->S_amine + H+ R_amine This compound (R) Intermediate->R_amine + H+ R_amine->Intermediate + Base - H+

Caption: Plausible base-catalyzed racemization pathway for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the racemization of this compound.

Issue 1: Incomplete or No Racemization Observed

Possible Cause Suggested Solution
Insufficient Temperature Gradually increase the reaction temperature. For thermally induced racemization, temperatures between 100-140°C have been effective for analogous amines.[10]
Ineffective Base/Acid Catalyst If using a base, consider stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride.[5][10] Ensure the catalyst is not degraded and is used in appropriate stoichiometric amounts.
Inappropriate Solvent Screen a variety of solvents with different polarities. Aprotic solvents are often preferred for base-catalyzed reactions to avoid protonation of the base.
Catalyst Poisoning (for metal-catalyzed racemization) Ensure the starting material and solvent are free from impurities that could deactivate the catalyst, such as sulfur compounds (other than the thiophene ring itself) or strong chelating agents.

Issue 2: Degradation of this compound During Racemization

Possible Cause Suggested Solution
Excessively High Temperature Optimize the temperature to find a balance between the rate of racemization and the rate of degradation. Consider using a lower temperature for a longer duration.
Harsh pH Conditions Reduce the concentration of the acid or base catalyst. Use the minimum effective amount.
Oxidative Degradation The thiophene ring can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions The imine intermediate can be prone to side reactions. Minimizing reaction time and temperature can help reduce the formation of byproducts.

Issue 3: Difficulty in Monitoring the Racemization Process

Possible Cause Suggested Solution
Poor Resolution in Chiral HPLC Optimize the chiral HPLC method. This may involve screening different chiral stationary phases (CSPs), adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol), and modifying the flow rate and column temperature.[11][12][13]
Inaccurate Polarimetry Readings Ensure the sample is free of optically active impurities. Use a suitable solvent and concentration for the measurement. Note that polarimetry is less sensitive than chiral chromatography for determining enantiomeric excess.
Complex NMR Spectra For NMR analysis using chiral solvating agents, ensure the agent is pure and used at the correct concentration. The choice of solvent is also critical for achieving good separation of the diastereomeric signals.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Racemization (Adapted from analogous amines)

  • Preparation: Dissolve the enantiomerically enriched this compound in a suitable aprotic solvent (e.g., toluene, THF) in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the racemization by periodically taking aliquots and analyzing them by chiral HPLC.

  • Work-up: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Monitoring Racemization using Chiral HPLC

  • Column: Select a suitable chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel®).

  • Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.[13]

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dilute the aliquots from the reaction mixture with the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample onto the HPLC system and integrate the peak areas of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Quantitative Data

The following table summarizes kinetic data for the racemization of analogous chiral amines, which can serve as a reference for experiments with this compound.

Compound Conditions Parameter Value Reference
1-PhenylethylamineFlash Thermal Racemization over Pd/γ-Al₂O₃Optimal Temperature~180-200 °C[3]
1-PhenylethylamineDynamic Kinetic Resolution with CALB and Ru catalystReaction Time10 hours[1]
Racemic AminesEnzymatic Kinetic Resolution (CALB)Conversion (%)11.5 - 52.7[16]
Racemic AminesEnzymatic Kinetic Resolution (CALB)Enantiomeric Excess (%)96.0 - >99[16]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to racemization experiments.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Racemization Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Prep Prepare enantiomerically enriched amine solution Reaction Add catalyst (base/metal) and apply heat Prep->Reaction Monitor Take aliquots at time intervals Reaction->Monitor Analysis Analyze by Chiral HPLC Monitor->Analysis Analysis->Reaction Continue reaction if incomplete Workup Quench reaction and extract product Analysis->Workup Proceed if complete Purify Purify by distillation or chromatography Workup->Purify

Caption: A typical experimental workflow for monitoring the racemization of a chiral amine.

TroubleshootingTree Start Racemization Experiment Issue Problem What is the primary issue? Start->Problem NoRacemization Incomplete/No Racemization Problem->NoRacemization No Product Formation Degradation Product Degradation Problem->Degradation Low Yield/Byproducts MonitoringIssue Monitoring Difficulty Problem->MonitoringIssue Analytical Issues Solution1 Increase Temperature Change Catalyst Screen Solvents NoRacemization->Solution1 Solution2 Lower Temperature Reduce Catalyst Conc. Use Inert Atmosphere Degradation->Solution2 Solution3 Optimize HPLC Method Use Chiral Solvating Agent (NMR) Purify Sample for Polarimetry MonitoringIssue->Solution3

Caption: A troubleshooting decision tree for common racemization experiment issues.

References

Technical Support Center: 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-(Thiophen-2-yl)ethanamine. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate between 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][2] This is critical as the compound is unstable and requires protection with nitrogen gas.[2]

  • Light: Protect from light.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]

Q2: What is the physical appearance of this compound and what do color changes indicate?

A2: this compound is typically a colorless to light yellow liquid.[2][4] Over time or upon exposure to air and light, it can degrade, which may be indicated by a color change to red or brown.[2] Any significant color change suggests potential degradation, and the purity of the compound should be verified before use.

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents and acids.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the primary safety hazards associated with handling this compound?

A4: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[4][6] It can cause severe skin burns, eye damage, and may lead to respiratory irritation.[4][7] Always handle this compound in a well-ventilated area (e.g., a fume hood) and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in an experimental setting.

Problem Potential Cause Recommended Action
Compound has darkened (turned red/brown) Exposure to air (oxidation) or light over time.1. Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS, or GC-MS). 2. If impurities are detected, consider purification (e.g., distillation) before use. 3. If purification is not feasible, it is recommended to use a fresh, unopened batch of the compound.
Inconsistent experimental results Degradation of the starting material; use of a partially degraded reagent.1. Always use a fresh sample or a sample that has been properly stored. 2. Confirm the purity of the this compound before starting your experiment. 3. Consider that degradation products may interfere with your reaction.
New, unexpected peaks in analytical data (e.g., NMR, LC-MS) Formation of degradation products. Amines, especially when exposed to air, can be oxidized or can react with atmospheric carbon dioxide to form carbamates.1. Attempt to identify the structure of the impurity based on its spectral data. 2. Review the storage and handling procedures to identify potential sources of contamination or degradation. 3. Implement stricter inert atmosphere techniques during storage and handling.

Below is a decision-making workflow for handling observed compound degradation.

G start Observe Discoloration of This compound check_purity Verify Purity via Analytical Method (e.g., NMR, LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound (e.g., Distillation) is_pure->purify No check_purity_again Re-verify Purity purify->check_purity_again is_pure_again Is Purity Acceptable? check_purity_again->is_pure_again is_pure_again->proceed Yes discard Discard and Use New Batch is_pure_again->discard No

Troubleshooting workflow for compound discoloration.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and detecting potential volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution until the sample is fully dissolved.
  • If necessary, perform a serial dilution to bring the concentration into the optimal range for the instrument.

2. GC-MS Instrument Conditions (Example):

  • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 15°C/min.
  • Hold: Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any other observed peaks.
  • Calculate the relative purity by dividing the peak area of the main compound by the total peak area of all compounds detected.
  • Use the mass spectrum of any impurity peaks to aid in their identification by searching against a mass spectral library (e.g., NIST).

The following diagram illustrates the general workflow for this stability assessment.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution dissolve Vortex to Dissolve prep_stock->dissolve dilute Perform Serial Dilution (if needed) dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject run_gcms Run Temperature Program inject->run_gcms detect Detect Ions (m/z 40-400) run_gcms->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Relative Purity integrate->calculate identify Identify Impurities via MS Library integrate->identify

Workflow for GC-MS purity assessment.

References

Technical Support Center: Synthesis of 2-Thiophene Ethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thiophene ethanol using the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 2-thiophene ethanol using a Grignard reaction?

The synthesis involves a two-step process. First, 2-bromothiophene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the Grignard reagent, 2-thienylmagnesium bromide. Subsequently, this reagent reacts with ethylene oxide, followed by an acidic workup, to yield 2-thiophene ethanol.[1]

Q2: Why are anhydrous conditions critical for this reaction?

Grignard reagents are highly reactive and are strong bases. They will react with any protic solvents, including water, which will quench the reagent and prevent it from reacting with the ethylene oxide, leading to a failed reaction or significantly lower yields. It is imperative that all glassware is thoroughly dried, and anhydrous solvents are used.

Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?

Failure to initiate is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are several methods to activate the magnesium and initiate the reaction:

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh metal surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.[2][3]

  • Thermal Activation: Gentle warming of the flask with a heat gun can help initiate the reaction. Once the reaction starts, it is typically exothermic.

Q4: I am observing a significant amount of a high-boiling point impurity in my crude product. What is it and how can I minimize its formation?

A common side product in Grignard reactions is a coupling impurity, in this case, likely 2,2'-bithiophene, formed via a Wurtz-type coupling reaction.[1][4] This side reaction can be minimized by:

  • Slow Addition of 2-bromothiophene: Add the 2-bromothiophene dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Maintaining Moderate Temperature: Avoid excessively high temperatures during the formation of the Grignard reagent.

Q5: How should the final product, 2-thiophene ethanol, be purified?

The most common method for purifying 2-thiophene ethanol is vacuum distillation.[5] After the reaction workup, the organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude oil is then distilled under vacuum to obtain the pure product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of 2-Thiophene Ethanol Incomplete formation of the Grignard reagent due to impure or passivated magnesium.Use fresh, high-quality magnesium turnings. Activate the magnesium using iodine, 1,2-dibromoethane, or by mechanically grinding it.[2][3][6]
Presence of moisture in reagents or glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.
Inefficient reaction with ethylene oxide.Ensure the ethylene oxide is added at a controlled rate and at a low temperature (e.g., 0-10 °C) to prevent polymerization.[5]
Formation of a White Precipitate During Grignard Reagent Formation Formation of magnesium hydroxides due to moisture.Immediately cease the reaction and ensure all components are anhydrous for future attempts.
Dark Brown or Black Reaction Mixture Decomposition of the Grignard reagent, possibly due to overheating or impurities.Maintain a controlled temperature during reagent formation. Ensure the purity of the 2-bromothiophene.
Difficult to Remove Impurities Formation of coupling byproducts such as 2,2'-bithiophene.[1][4]Minimize byproduct formation by slow addition of 2-bromothiophene and controlling the reaction temperature. Purify the final product carefully by vacuum distillation.

Experimental Protocols

Detailed Protocol for the Synthesis of 2-Thiophene Ethanol

1. Preparation of the Grignard Reagent (2-Thienylmagnesium Bromide)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents:

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • 2-Bromothiophene

    • A small crystal of iodine (as an activator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene in anhydrous THF.

    • Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Ethylene Oxide

  • Reagents:

    • Ethylene oxide (can be bubbled as a gas or added as a cooled solution in anhydrous THF)

  • Procedure:

    • Cool the prepared Grignard reagent solution in an ice-salt bath to between 0 and 10 °C.[5]

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

3. Workup and Purification

  • Reagents:

    • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

    • Diethyl ether or other suitable extraction solvent

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-thiophene ethanol.

    • Purify the crude product by vacuum distillation to yield pure 2-thiophene ethanol.[5]

Data Presentation

Parameter Value/Range Reference
Molar Ratio of Mg : 2-Bromothiophene 1 : 1 to 1 : 1.8[5]
Molar Ratio of 2-Bromothiophene : Ethylene Oxide 1 : 0.3 to 1 : 0.5[7]
Reaction Temperature for Grignard Formation 40-50 °C[7]
Reaction Temperature for Ethylene Oxide Addition 0-20 °C[5]
Reported Yield Up to 94.5%[7]

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ethylene Oxide cluster_workup Workup and Purification reagents 2-Bromothiophene Magnesium Anhydrous THF activation Activation (Iodine/Heat) reagents->activation grignard_formation Formation of 2-Thienylmagnesium Bromide activation->grignard_formation addition Nucleophilic Addition grignard_formation->addition ethylene_oxide Ethylene Oxide ethylene_oxide->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide quench Aqueous Quench alkoxide->quench extraction Solvent Extraction quench->extraction purification Vacuum Distillation extraction->purification product 2-Thiophene Ethanol purification->product troubleshooting_logic cluster_grignard Grignard Formation Issues cluster_reaction Reaction Condition Issues cluster_workup Workup & Purification Issues start Low/No Product Yield no_initiation Reaction Not Initiating? start->no_initiation side_reactions Side Reactions Observed? (e.g., Coupling Product) start->side_reactions impure_product Product Impure After Purification? start->impure_product check_mg Magnesium Quality/Activation no_initiation->check_mg Yes check_anhydrous_g Anhydrous Conditions? no_initiation->check_anhydrous_g Yes solution_activate solution_activate check_mg->solution_activate Activate Mg solution_dry solution_dry check_anhydrous_g->solution_dry Ensure Dryness check_temp Control Temperature side_reactions->check_temp Yes check_addition Slow Reagent Addition side_reactions->check_addition Yes solution_temp solution_temp check_temp->solution_temp Maintain Optimal Temp. solution_addition solution_addition check_addition->solution_addition Slow Dropwise Addition optimize_distillation Optimize Distillation Conditions impure_product->optimize_distillation Yes solution_distill solution_distill optimize_distillation->solution_distill Refine Distillation

References

Technical Support Center: 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Thiophen-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and stability of this compound, with a primary focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has changed color from light yellow to reddish-brown. What happened?

A1: The color change is a strong indicator of degradation, primarily through oxidation. This compound is an aromatic amine containing an electron-rich thiophene ring, both of which are susceptible to oxidation upon exposure to air (oxygen), light, or contaminants.[1][2] The thiophene's sulfur atom can be oxidized to a sulfoxide, and the amine group can also undergo oxidation.[1][3] This process can lead to the formation of colored impurities and potentially alter the compound's reactivity and purity.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To ensure long-term stability, the compound should be stored under an inert atmosphere (such as argon or nitrogen) in a tightly sealed container.[4][5] It should be refrigerated and protected from light.[6][7] The key is to minimize its exposure to oxygen, moisture, and energy sources like heat and UV light that can accelerate degradation.[8]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are the oxidation of the thiophene ring and the oxidation of the primary amine. The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide and subsequently a sulfone.[1][9] The amine group is also susceptible to oxidation, which can lead to a variety of byproducts. These oxidative processes are often the cause of discoloration and the presence of impurities in aged samples.[2]

Q4: Can I use an antioxidant to stabilize my solution of this compound?

A4: While antioxidants are used to stabilize many organic compounds, their use with this compound should be approached with caution. Adding another reactive species could complicate your reaction mixture or downstream processing. The most effective strategy is not to add stabilizers but to prevent oxidation in the first place by strictly adhering to inert atmosphere handling and storage protocols.[4][5] If a reaction is particularly sensitive, using freshly purified or newly purchased material is the best practice.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration of Sample (Yellowing, Browning, or Reddening) 1. Air (Oxygen) Exposure: The primary cause of oxidation.[2] 2. Moisture Exposure: Amines can be hygroscopic, and water can facilitate degradation.[8] 3. Light Exposure: UV light can provide the energy to initiate oxidative reactions.1. Immediately store the compound under an inert atmosphere (see Protocol 1). 2. Use opaque or amber vials to protect from light.[5] 3. If purity is critical, consider repurification (e.g., distillation under reduced pressure) or using a new, unopened batch.
Inconsistent or Poor Experimental Yields Degraded Starting Material: Using an oxidized sample introduces impurities and reduces the concentration of the active reagent, leading to side reactions or incomplete conversion.1. Before use, visually inspect the compound for any color change. 2. For highly sensitive reactions, run a purity check (e.g., NMR, GC-MS) on your starting material if degradation is suspected. 3. Always handle the compound using inert atmosphere techniques, even for weighing and transferring (see Protocol 1).[10]
Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS) Formation of Oxidation Byproducts: New peaks often correspond to oxidized species like thiophene S-oxides or other degradation products.[3][11]1. Compare your data to reference spectra of the pure compound. 2. Characterize the impurity if possible to confirm its structure. Known oxidation products of thiophenes include sulfoxides and sulfones.[1][12] 3. Review handling and storage procedures to identify and eliminate the source of oxidation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen and moisture.[4][13]
Container Tightly sealed, amber glass vial or bottlePrevents leakage and protects from light exposure.[5][8]
Handling Use air-sensitive techniques (e.g., syringe transfer under inert gas)Minimizes exposure during transfer and use.[10]

Experimental Protocols

Protocol 1: Handling and Transferring this compound Under Inert Atmosphere

This protocol describes the standard procedure for transferring an air-sensitive liquid like this compound from a Sure/Seal™ bottle or a septum-sealed vial to a reaction vessel.

Materials:

  • Source bottle of this compound with a septum-sealed cap.

  • Dry, nitrogen-flushed reaction flask with a septum.

  • Dry, gas-tight syringe with a needle (e.g., 18-gauge or smaller).[4]

  • Inert gas source (Argon or Nitrogen) with a manifold or balloon.

  • Needle for venting.

Methodology:

  • System Purge: Assemble your reaction glassware and purge it thoroughly with inert gas for several minutes. If using a balloon, flush it with inert gas 3-4 times. Ensure the system is under a slight positive pressure of inert gas, indicated by a gentle outflow through a bubbler or vent needle.

  • Syringe Preparation: Purge the syringe with inert gas. To do this, draw inert gas from the headspace of a clean, dry flask and expel it. Repeat this cycle 5-10 times to remove all air and residual moisture from the syringe.[10]

  • Pressure Equalization: Puncture the septum of the source bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Reagent Withdrawal: Puncture the septum of the source bottle with the prepared syringe needle. Insert the needle tip below the liquid surface. Slowly pull back the plunger to draw the desired volume of the amine. It is often helpful to draw a small amount of inert gas from the headspace into the syringe on top of the liquid to act as a buffer.

  • Transfer to Reaction Vessel: Withdraw the syringe from the source bottle and immediately insert the needle through the septum of the purged reaction flask. Gently depress the plunger to dispense the liquid.

  • Post-Transfer: Once the transfer is complete, withdraw the syringe. Clean the syringe and needle immediately by rinsing with an appropriate dry solvent (e.g., anhydrous THF or dichloromethane) followed by complete drying.

Protocol 2: Degassing Solvents with Inert Gas

Dissolved oxygen in solvents is a common source of oxidation. This protocol describes how to remove it.

Materials:

  • Solvent to be degassed.

  • Flask with a sidearm (e.g., a Schlenk flask).

  • Inert gas source (Argon or Nitrogen).

  • Long needle or glass tube.

  • Bubbler.

Methodology:

  • Setup: Place the solvent in the flask. The flask should not be more than two-thirds full.

  • Subsurface Sparging: Insert the long needle or glass tube so that its tip is well below the solvent's surface. Connect the other end to the inert gas line.

  • Bubbling: Begin a slow but steady stream of inert gas bubbling through the solvent. The gas flow should be vigorous enough to create bubbles but not so strong that it causes splashing.

  • Venting: Ensure the flask is vented (e.g., through the sidearm connected to a bubbler) to prevent pressure buildup.

  • Duration: Continue sparging for at least 30-60 minutes for most common solvents and volumes (up to 1 L).

  • Storage: After degassing, stop the bubbling and maintain a positive pressure of inert gas over the solvent's headspace for storage.

Visualizations

Workflow_Inert_Transfer Start Start: Prepare Dry, Inert Reaction Flask PurgeSyringe Purge Syringe with Inert Gas Start->PurgeSyringe Bottle Source Bottle of This compound Withdraw Withdraw Reagent via Syringe Bottle->Withdraw 2. Draw Liquid PurgeSyringe->Bottle 1. Insert Needle Transfer Transfer Reagent to Reaction Flask Withdraw->Transfer 3. Dispense End End: Reaction Setup Complete Transfer->End InertGas Inert Gas Source (Ar or N2) InertGas->Bottle Pressurize InertGas->PurgeSyringe Flush

Caption: Experimental workflow for transferring the air-sensitive reagent.

Troubleshooting_Tree Observe Observation: Sample is discolored (red/brown) CheckStorage Were proper storage conditions used? (Inert gas, cold, dark) Observe->CheckStorage CheckHandling Was the sample handled under an inert atmosphere? CheckStorage->CheckHandling Yes Discard Action: Discard sample. Source new material. Review storage protocols. CheckStorage->Discard No ImplementHandling Action: Review and implement strict inert handling protocols (See Protocol 1). CheckHandling->ImplementHandling No PurityCheck Action: For critical steps, verify purity (NMR, GC-MS). Consider repurification. CheckHandling->PurityCheck Yes

Caption: Decision tree for troubleshooting a discolored sample.

Caption: Simplified overview of potential oxidation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 1-(Thiophen-2-yl)ethanamine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process workflows to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most viable routes for the large-scale synthesis of this compound?

A1: Two primary routes are considered for industrial-scale production. The most commonly documented and robust method begins with thiophene and proceeds through a four-step sequence: bromination, Grignard reaction with ethylene oxide, tosylation, and ammonolysis. An alternative route involves the reductive amination of 2-acetylthiophene. The choice between these routes often depends on factors such as raw material cost, available equipment, and safety considerations.[1][2]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Several steps involve hazardous reagents and exothermic reactions, requiring stringent safety protocols. The Grignard reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Bromine is a corrosive and toxic reagent that must be handled in a well-ventilated area with appropriate personal protective equipment. Ethylene oxide is a flammable and carcinogenic gas. The ammonolysis step is typically conducted under pressure, necessitating the use of a certified pressure reactor and adherence to all relevant safety regulations.

Q3: How can the purity of the final product be ensured at a large scale?

A3: Large-scale purification of this compound is typically achieved by fractional distillation under reduced pressure.[1] Purity should be assessed at each stage of the synthesis using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities. Careful control of reaction conditions is crucial to minimize the formation of byproducts.

Q4: What are the common impurities encountered, and how can they be minimized?

A4: In the thiophene-based route, a common impurity is the isomeric 3-bromothiophene formed during the initial bromination step. Optimizing the bromination conditions, such as low temperature and controlled addition of the brominating agent, can minimize its formation. During the Grignar reaction, Wurtz-coupling byproducts can occur. In the reductive amination route, over-alkylation to form secondary and tertiary amines is a potential issue. Careful selection of the reducing agent and control of stoichiometry can mitigate this.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of the synthesis of this compound via the thiophene route.

Step 1: Bromination of Thiophene
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Bromothiophene - Incomplete reaction. - Loss of product during work-up. - Formation of di-brominated byproducts.- Monitor the reaction by GC to ensure completion. - Ensure efficient extraction and minimize volatile losses during solvent removal. - Maintain a low reaction temperature (typically below 0°C) and control the stoichiometry of the brominating agent.
High Levels of 3-Bromothiophene Impurity - Reaction temperature too high. - Inappropriate choice of brominating agent or solvent.- Maintain strict temperature control, ideally between -10°C and 0°C.[1] - Use a selective brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
Difficult Phase Separation During Work-up - Emulsion formation.- Add a small amount of brine to the aqueous layer to break the emulsion. - Allow for a longer separation time.
Step 2: Grignard Reaction of 2-Bromothiophene with Ethylene Oxide
Problem Potential Cause(s) Recommended Solution(s)
Failure to Initiate the Grignard Reaction - Magnesium surface is passivated by an oxide layer. - Presence of moisture in the solvent or glassware.- Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. - Ensure all glassware is flame-dried, and use anhydrous solvents.
Low Yield of 2-Thiophene Ethanol - Wurtz-coupling side reaction. - Incomplete reaction. - Quenching of the Grignard reagent.- Add the 2-bromothiophene solution slowly to the magnesium suspension to maintain a low concentration of the halide. - Ensure the magnesium is fully consumed before adding ethylene oxide. - Maintain a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon).
Runaway Reaction - Poor heat dissipation at a larger scale. - Too rapid addition of ethylene oxide.- Ensure the reactor has adequate cooling capacity. - Add ethylene oxide at a controlled rate, monitoring the internal temperature closely.
Step 3: Tosylation of 2-Thiophene Ethanol
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Deactivation of the tosyl chloride.- Monitor the reaction by TLC or HPLC until the starting material is consumed. - Use fresh, high-quality p-toluenesulfonyl chloride.
Formation of Impurities - Side reactions with the solvent or base.- Choose an appropriate non-reactive solvent (e.g., dichloromethane or toluene). - Use a non-nucleophilic base like triethylamine or pyridine.
Difficult Isolation of the Product - Product is an oil and difficult to crystallize.- Purify by column chromatography if necessary, although direct use in the next step is often possible after a thorough aqueous work-up.
Step 4: Ammonolysis of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of elimination byproducts.- Ensure a sufficient excess of ammonia and adequate reaction time and temperature in a sealed pressure vessel.[1] - Lowering the reaction temperature may favor substitution over elimination.
Pressure Build-up in the Reactor - Reaction temperature is too high, leading to excessive ammonia vapor pressure.- Carefully control the reaction temperature according to the pressure limits of the reactor.
Difficult Product Isolation - Product is soluble in the aqueous ammonia phase.- Extract the product thoroughly with a suitable organic solvent after basifying the reaction mixture.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes
Parameter Route 1: From Thiophene Route 2: Reductive Amination of 2-Acetylthiophene
Starting Materials Thiophene, Bromine, Magnesium, Ethylene Oxide, p-Toluenesulfonyl chloride, Ammonia2-Acetylthiophene, Ammonia, Reducing Agent (e.g., H₂, NaBH₃CN)
Number of Steps 41
Overall Yield (Typical) 60-75%70-85%
Key Challenges - Handling of hazardous reagents (Br₂, Ethylene Oxide). - Exothermic Grignard reaction. - Pressurized ammonolysis.- Potential for over-alkylation. - Cost and availability of the starting ketone. - Catalyst handling and recovery (for catalytic hydrogenation).
Scalability Well-established for industrial production.[1]Feasible, with process optimization required for catalyst efficiency and selectivity.
Purity of Final Product Generally high after distillation.Can be high, but may require careful purification to remove secondary/tertiary amine byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Thiophene

Step 1: Synthesis of 2-Bromothiophene

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is used.

  • Reaction: Thiophene is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -10°C. A solution of bromine in the same solvent is added dropwise over 2-3 hours, maintaining the temperature below -5°C.

  • Work-up: The reaction mixture is washed with aqueous sodium bisulfite solution, followed by saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

  • Purification: The crude product is purified by vacuum distillation to yield 2-bromothiophene as a colorless liquid.

Step 2: Synthesis of 2-Thiophene Ethanol

  • Reactor Setup: A dry, inerted, jacketed reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a dropping funnel is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).

  • Grignard Formation: A small amount of a solution of 2-bromothiophene in anhydrous THF is added to initiate the reaction. Once initiated, the remaining 2-bromothiophene solution is added at a rate that maintains a gentle reflux.

  • Reaction with Ethylene Oxide: The Grignard reagent is cooled to 0°C, and a solution of ethylene oxide in anhydrous THF is added subsurface while maintaining the temperature below 10°C.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated under reduced pressure.

  • Purification: The crude 2-thiophene ethanol is purified by vacuum distillation.

Step 3: Synthesis of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate

  • Reactor Setup: A reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 2-thiophene ethanol and dichloromethane.

  • Reaction: The solution is cooled to 0°C, and triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC/HPLC).

  • Work-up: The reaction mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and the solvent is removed under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Step 4: Synthesis of this compound

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with the crude 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, ethanol, and a large excess of aqueous ammonia.

  • Reaction: The autoclave is sealed and heated to the desired temperature (e.g., 80-100°C) with stirring for several hours. The pressure will increase during the reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated to remove ethanol and excess ammonia. The residue is basified with aqueous sodium hydroxide and extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried and concentrated. The crude this compound is then purified by vacuum distillation to afford the final product.

Visualization

experimental_workflow thiophene Thiophene bromination Bromination (Br₂, CH₂Cl₂) thiophene->bromination bromothiophene 2-Bromothiophene bromination->bromothiophene grignard Grignard Reaction (Mg, THF, Ethylene Oxide) bromothiophene->grignard thiophene_ethanol 2-Thiophene Ethanol grignard->thiophene_ethanol tosylation Tosylation (TsCl, Et₃N) thiophene_ethanol->tosylation tosylate 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate tosylation->tosylate ammonolysis Ammonolysis (NH₃, EtOH, Pressure) tosylate->ammonolysis final_product This compound ammonolysis->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Grignard Reaction check_initiation Did the reaction initiate? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes no_initiation Activate Mg with I₂ or 1,2-dibromoethane check_initiation->no_initiation No check_addition Was the halide added slowly? check_conditions->check_addition Yes wet_conditions Flame-dry glassware, use anhydrous solvents check_conditions->wet_conditions No fast_addition Reduce addition rate to minimize Wurtz coupling check_addition->fast_addition No

Caption: Troubleshooting logic for low yield in Grignard reaction.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(Thiophen-2-yl)ethanamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of chemical and enantiomeric purity is a cornerstone of pharmaceutical development and chemical research. For chiral molecules such as 1-(Thiophen-2-yl)ethanamine, a versatile building block in medicinal chemistry, ensuring high purity is critical for the safety, efficacy, and reproducibility of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE)—for the comprehensive purity analysis of this compound. Detailed experimental protocols and comparative data are presented to facilitate informed method selection.

Introduction to the Analytical Challenge

This compound possesses a chiral center, necessitating a two-fold approach to purity analysis:

  • Chemical Purity: The identification and quantification of impurities arising from the synthetic route. A common synthesis involves the reductive amination of 2-acetylthiophene. Potential impurities may include the unreacted starting material (2-acetylthiophene), the intermediate imine, and by-products from side reactions.

  • Enantiomeric Purity: The determination of the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer in a mixture of both. This is crucial as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.

HPLC is a robust and widely adopted technique for both chemical and enantiomeric purity assessment due to its high resolution and sensitivity.

Comparison of Analytical Techniques

The selection of an analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for chemical versus enantiomeric purity, sample throughput, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Primary Application Quantitative chemical and enantiomeric purityIdentification and quantification of volatile impuritiesHigh-efficiency enantiomeric and chemical purity
Sample Volatility Not requiredRequiredNot required
Derivatization Not typically required for UV detectionMay be required to improve volatility and peak shapeNot typically required
Resolution HighVery HighExcellent
Sensitivity High (UV, DAD)Very High (MS)High (UV), but can be limited by small injection volumes
Speed ModerateFast to ModerateVery Fast
Solvent Consumption Moderate to HighLowVery Low
Instrumentation Cost ModerateHighModerate
Strengths Versatile for both chiral and achiral analysis, well-established methods.[1][2]Excellent for identifying unknown volatile impurities due to mass spectral libraries.Extremely high separation efficiency, minimal sample and reagent consumption.[3][4][5][6]
Limitations Higher solvent consumption compared to GC and CE.Not suitable for non-volatile or thermally labile compounds.Can be susceptible to matrix effects; lower sensitivity for some detectors.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC are provided below. These protocols are based on established methods for similar chiral amines and thiophene-containing compounds.

Achiral Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its potential process-related impurities.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% Trifluoroacetic acid in water, pH adjusted to ~3) and an organic modifier (e.g., Acetonitrile or Methanol). A typical starting point would be a 90:10 (v/v) mixture of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Enantiomeric Purity Analysis by Chiral HPLC

This method is designed to separate the (R)- and (S)-enantiomers of this compound.

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® IA or similar), is highly recommended for the separation of chiral amines.[1]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-Hexane) and a polar organic modifier (e.g., Ethanol or Isopropanol). A basic additive, such as 0.1% Diethylamine (DEA), is often required to improve peak shape and resolution. A typical mobile phase composition would be n-Hexane:Ethanol:DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Logical and Experimental Workflows

The following diagrams illustrate the logical process for purity analysis and the experimental workflow for HPLC analysis.

Purity_Analysis_Logic cluster_Purity Purity Assessment of this compound cluster_Methods Analytical Methods Purity Overall Purity Chem_Purity Chemical Purity Purity->Chem_Purity Enant_Purity Enantiomeric Purity Purity->Enant_Purity RP_HPLC RP-HPLC Chem_Purity->RP_HPLC Determined by Chiral_HPLC Chiral HPLC Enant_Purity->Chiral_HPLC Determined by

Caption: Logical workflow for the comprehensive purity assessment.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_an Data Analysis (Peak Integration, Purity Calculation) data_acq->data_an end End data_an->end

Caption: General experimental workflow for HPLC analysis.

Conclusion

High-Performance Liquid Chromatography is a highly effective and versatile technique for the comprehensive purity analysis of this compound. By employing both reversed-phase and chiral stationary phases, researchers can confidently determine both the chemical and enantiomeric purity of their samples. While GC-MS and CE offer advantages in specific contexts, such as the identification of unknown volatile impurities or high-throughput screening with minimal solvent usage, HPLC remains a central and indispensable tool in the quality control of this important chemical intermediate. The protocols and comparative data presented in this guide provide a solid foundation for the development and implementation of robust analytical methods for this compound.

References

A Comparative Guide to the Synthetic Routes of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(Thiophen-2-yl)ethanamine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The efficient and stereoselective synthesis of this amine is therefore of significant interest. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, focusing on methodologies starting from the readily available precursor, 2-acetylthiophene. We present a side-by-side analysis of reaction conditions, yields, and enantioselectivity, supported by detailed experimental protocols and visual aids to facilitate informed decisions in a research and development setting.

Comparison of Key Synthetic Routes

The synthesis of this compound from 2-acetylthiophene is primarily achieved through reductive amination, the Leuckart reaction, and biocatalytic methods. Each approach offers distinct advantages and disadvantages in terms of yield, stereocontrol, reaction conditions, and scalability.

Synthetic RouteKey Reagents & ConditionsTypical Yield (%)Enantiomeric Excess (ee %)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination
Sodium Triacetoxyborohydride2-Acetylthiophene, NH₃ (or NH₄OAc), NaBH(OAc)₃, Dichloroethane (DCE)80-95%N/A (racemic)12-24 hRoom Temp.Mild conditions, high yield, broad functional group tolerance.[1]Stoichiometric use of a relatively expensive hydride reagent.
Sodium Cyanoborohydride2-Acetylthiophene, NH₃ (or NH₄OAc), NaBH₃CN, Methanol, pH 6-770-85%N/A (racemic)12-24 hRoom Temp.Mild conditions, good yield.Use of highly toxic cyanide reagents.[1]
Asymmetric Transfer Hydrogenation2-Acetylthiophene imine, Chiral Rh or Ru catalyst, Formic acid/Triethylamine90-98%89-98%4-24 h25-40Excellent enantioselectivity and high yields.[2]Requires synthesis of a chiral catalyst; may require inert atmosphere.
Leuckart Reaction 2-Acetylthiophene, Ammonium formate (or Formamide)60-75%N/A (racemic)6-12 h160-185Inexpensive reagents, one-pot procedure.[3]High temperatures, moderate yields, potential for side products.
Biocatalytic Reductive Amination 2-Acetylthiophene, Amine Donor (e.g., Isopropylamine), Transaminase (ω-TA)80-99%>99%18-24 h30-40Exceptional enantioselectivity, mild and environmentally friendly conditions.[4][5]Requires specific enzymes, potential for substrate/product inhibition.

Experimental Protocols

Reductive Amination with Sodium Triacetoxyborohydride

This method is a widely used laboratory-scale synthesis due to its mildness and high efficiency.[1][6]

Procedure:

  • To a solution of 2-acetylthiophene (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield this compound.

Leuckart Reaction

A classical method for amine synthesis that utilizes inexpensive reagents but requires high temperatures.[3][7][8]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene (1.0 eq) and ammonium formate (5.0 eq).

  • Heat the mixture to 160-165 °C and maintain this temperature for 8 hours.

  • Cool the reaction mixture to room temperature and add a 20% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4 hours to hydrolyze the intermediate formamide.

  • After cooling, make the solution alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to afford this compound.

Biocatalytic Reductive Amination using a Transaminase

This enzymatic approach offers excellent stereoselectivity for the synthesis of chiral amines under mild, aqueous conditions.[4][5]

Procedure:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the transaminase enzyme.

  • Add pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Add the amine donor, such as isopropylamine, in excess.

  • Add 2-acetylthiophene (solubilized in a co-solvent like DMSO if necessary).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, acidify the reaction mixture and extract with an organic solvent to remove unreacted ketone.

  • Basify the aqueous layer and extract the chiral amine product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts, filter, and concentrate to obtain the enantiomerically enriched this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in the discussed synthetic routes.

Reductive_Amination acetylthiophene 2-Acetylthiophene imine Imine Intermediate acetylthiophene->imine + NH₃ - H₂O amine This compound imine->amine [H] (Reducing Agent)

Reductive Amination Pathway

Leuckart_Reaction acetylthiophene 2-Acetylthiophene formamide_intermediate N-formyl Intermediate acetylthiophene->formamide_intermediate + NH₄⁺HCOO⁻ (High Temp) amine This compound formamide_intermediate->amine Hydrolysis (H⁺ or OH⁻)

Leuckart Reaction Pathway

Biocatalytic_Amination acetylthiophene 2-Acetylthiophene amine (S)- or (R)-1-(Thiophen-2-yl)ethanamine acetylthiophene->amine Transaminase (ω-TA) PLP amine_donor Amine Donor (e.g., Isopropylamine) ketone_byproduct Ketone Byproduct (e.g., Acetone) amine_donor->ketone_byproduct Transaminase (ω-TA) PLP

Biocatalytic Amination Pathway

Conclusion

The choice of synthetic route to this compound is contingent on the specific requirements of the researcher or organization. For racemic material on a laboratory scale, reductive amination with sodium triacetoxyborohydride offers a reliable and high-yielding method with mild reaction conditions. The Leuckart reaction, while economically advantageous due to inexpensive reagents, is hampered by harsh conditions and moderate yields. For the production of enantiomerically pure this compound, biocatalytic reductive amination using transaminases stands out as the superior method, providing exceptional enantioselectivity under environmentally benign conditions. Asymmetric transfer hydrogenation presents a viable chemical alternative for chiral synthesis, albeit with the need for specialized catalysts. The data and protocols provided in this guide are intended to assist in making an informed decision based on factors such as desired stereochemistry, scale, cost, and available resources.

References

A Comparative Analysis of the Biological Activities of 1-(thiophen-2-yl)ethanamine and 1-(thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. As bioisosteres of phenyl groups, thiophene rings are often incorporated into drug candidates to modulate their biological activity, physicochemical properties, and metabolic stability. This guide provides a comparative overview of the biological activities of two isomeric thiophene derivatives: 1-(thiophen-2-yl)ethanamine and 1-(thiophen-3-yl)ethanamine. While direct comparative studies are limited, this document synthesizes available information on their potential as modulators of key neurological targets, drawing upon data from related thiophene compounds and foundational pharmacological assays.

Potential Biological Targets and Activities

Given their structural similarity to phenethylamine, a core scaffold of many psychoactive compounds and neurotransmitters, this compound and 1-(thiophen-3-yl)ethanamine are anticipated to interact with monoamine system proteins. These include monoamine transporters (such as the dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and monoamine oxidases (MAO-A and MAO-B).

Comparative Data Summary

To facilitate future research and provide a baseline for comparison, the following table has been structured to present key biological data. Currently, specific quantitative data for a direct comparison is unavailable in the literature. This table is intended to be populated as new experimental data emerges.

Biological TargetParameterThis compound1-(thiophen-3-yl)ethanamineReference Compound
Monoamine Oxidase A (MAO-A) IC50 (µM)Data Not AvailableData Not AvailableMoclobemide (~1-10 µM)
Monoamine Oxidase B (MAO-B) IC50 (µM)Data Not AvailableData Not AvailableSelegiline (~0.01-0.1 µM)
Dopamine Transporter (DAT) Ki (nM)Data Not AvailableData Not AvailableCocaine (~100-300 nM)
Serotonin Transporter (SERT) Ki (nM)Data Not AvailableData Not AvailableFluoxetine (~1-10 nM)
Norepinephrine Transporter (NET) Ki (nM)Data Not AvailableData Not AvailableDesipramine (~1-5 nM)

Experimental Protocols

To enable researchers to generate the data required for a comprehensive comparison, detailed methodologies for key in vitro assays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a continuous spectrophotometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (this compound and 1-(thiophen-3-yl)ethanamine)

  • Reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

  • Spectrophotometer capable of UV absorbance measurements

Procedure:

  • Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).

  • Add the test compound or reference inhibitor at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the increase in absorbance at the appropriate wavelength (316 nm for the formation of 4-hydroxyquinoline from kynuramine, or 250 nm for the formation of benzaldehyde from benzylamine) over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Neurotransmitter Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.

  • Radioligands:

    • [³H]WIN 35,428 for DAT

    • [³H]Citalopram for SERT

    • [³H]Nisoxetine for NET

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding inhibitors (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

  • Test compounds (this compound and 1-(thiophen-3-yl)ethanamine)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a non-specific binding inhibitor (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the experimental and signaling pathways discussed, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Target Preparation cluster_assay In Vitro Assay cluster_detection Data Acquisition & Analysis compound_prep Prepare Stock Solutions (Test & Reference Compounds) incubation Incubation of Target with Compounds and Substrate/Radioligand compound_prep->incubation target_prep Prepare Biological Target (Enzyme or Cell Membranes) target_prep->incubation measurement Measure Activity/Binding (Spectrophotometry/Scintillation) incubation->measurement analysis Calculate IC50/Ki Values measurement->analysis

Caption: General workflow for in vitro pharmacological assays.

signaling_pathway MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MAO Metabolism Vesicle Vesicular Storage Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Release Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding

Caption: Simplified monoamine neurotransmission pathway.

Conclusion

The biological activities of this compound and 1-(thiophen-3-yl)ethanamine remain an area ripe for investigation. Based on their structural characteristics, these isomers are promising candidates for modulating monoaminergic systems. The provided experimental protocols offer a standardized approach for researchers to elucidate the specific pharmacological profiles of these compounds. The systematic collection of such data will be invaluable for understanding the structure-activity relationships of thienylethylamines and for the potential development of novel therapeutic agents for neurological and psychiatric disorders. Future studies directly comparing these two isomers are essential to fully understand the impact of the thiophene substitution pattern on their biological activity.

A Spectroscopic Comparison of 1-(Thiophen-2-yl)ethanamine and Its N-Acetyl and 5-Chloro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 1-(Thiophen-2-yl)ethanamine and two of its key derivatives: N-(1-(thiophen-2-yl)ethyl)acetamide and 1-(5-chlorothiophen-2-yl)ethanamine. The following sections present a summary of their key spectroscopic characteristics based on experimental data, detailed experimental protocols for the analytical techniques, and visualizations to illustrate their structural and analytical relationships.

Data Presentation

The spectroscopic data for this compound and its derivatives are summarized in the tables below, providing a clear comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundThiophene-H3Thiophene-H4Thiophene-H5CHCH₃NH/NH₂Acetyl-CH₃
This compound~6.95 (dd)~6.95 (t)~7.15 (dd)~4.3 (q)~1.5 (d)~1.7 (s)-
N-(1-(thiophen-2-yl)ethyl)acetamide~6.9 (m)~6.9 (m)~7.2 (m)~5.4 (quintet)~1.6 (d)~6.0 (br d)~2.0 (s)
1-(5-chlorothiophen-2-yl)ethanamine~6.78 (d)~6.65 (d)-Not AvailableNot AvailableNot Available-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundThiophene-C2Thiophene-C3Thiophene-C4Thiophene-C5CHCH₃Acetyl-C=OAcetyl-CH₃
This compound~150.0~123.3~126.7~124.5~49.0~25.0--
N-(1-(thiophen-2-yl)ethyl)acetamide~146.0~124.0~126.8~125.0~48.0~23.0~169.5~23.5
1-(5-chlorothiophen-2-yl)ethanamineNot AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available--

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=O StretchC=C (Thiophene)C-N StretchC-S StretchC-Cl Stretch
This compound3300-3400 (br)~31002850-2950-~1440~1230~700-
N-(1-(thiophen-2-yl)ethyl)acetamide~3280~31002850-2970~1635~1430~1370~700-
1-(5-chlorothiophen-2-yl)ethanamineNot AvailableNot AvailableNot Available-Not AvailableNot AvailableNot Available~750

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound12711097, 84
N-(1-(thiophen-2-yl)ethyl)acetamide169110126, 84
1-(5-chlorothiophen-2-yl)ethanamine161/163144/146127, 110, 97

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • The sample is placed in a 5 mm NMR tube.

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-dimensional ¹H NMR spectrum is acquired using a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition :

    • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay are used due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

  • Ionization : Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process forms a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition :

    • A baseline spectrum of the pure solvent in a quartz cuvette is recorded.

    • The sample solution is placed in the cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

    • The resulting UV-Vis spectrum is a plot of absorbance versus wavelength (nm).

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Start This compound Derivative1 N-(1-(thiophen-2-yl)ethyl)acetamide Start->Derivative1 Acetylation Derivative2 1-(5-chlorothiophen-2-yl)ethanamine Start->Derivative2 Chlorination NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UV UV-Vis Spectroscopy Start->UV Derivative1->NMR Derivative1->IR Derivative1->MS Derivative1->UV Derivative2->NMR Derivative2->IR Derivative2->MS Derivative2->UV Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UV->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.

Structural_Relationships Parent This compound (C₆H₉NS) N_Acetyl N-(1-(thiophen-2-yl)ethyl)acetamide (C₈H₁₁NOS) Parent->N_Acetyl Acetylation of Amine Chloro 1-(5-chlorothiophen-2-yl)ethanamine (C₆H₈ClNS) Parent->Chloro Electrophilic Substitution on Thiophene Ring

Caption: Structural relationships between the parent compound and its derivatives.

A Comparative Guide to the Analytical Validation of 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantitative and qualitative assessment of 1-(Thiophen-2-yl)ethanamine, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance data for two common chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achiral purity assessment and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric separation. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methodologies.

Data Presentation: A Comparative Summary of Method Performance

The performance of the two analytical methods is summarized below. Both methods demonstrate suitable linearity, sensitivity, accuracy, and precision for their intended analytical purpose.

Validation ParameterRP-HPLC-UV (Achiral Purity)Chiral HPLC-UV (Enantiomeric Purity)
Linearity (R²) 0.99950.9991
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.06 µg/mL
Accuracy (Recovery %) 99.2% - 101.5%98.5% - 102.0%
Precision (RSD %) < 1.5%< 2.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Reversed-Phase HPLC-UV for Achiral Purity Analysis

This method is designed for the determination of the purity of this compound and to quantify any related achiral impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC-UV for Enantiomeric Purity Analysis

This method is designed to separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based) suitable for amine separation, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of n-Hexane, Ethanol, and Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter compatible with organic solvents before injection.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

RP_HPLC_Workflow start Start sample_prep Sample Preparation: - Weigh Sample - Dissolve in Water/ACN - Filter (0.45 µm) start->sample_prep hplc_analysis RP-HPLC Analysis: - C18 Column - Gradient Elution - UV Detection @ 235 nm sample_prep->hplc_analysis data_processing Data Processing: - Peak Integration - Purity Calculation hplc_analysis->data_processing end End data_processing->end

Caption: Workflow for Achiral Purity Analysis by RP-HPLC.

Chiral_HPLC_Workflow start Start sample_prep Sample Preparation: - Weigh Sample - Dissolve in Mobile Phase - Filter (0.45 µm) start->sample_prep hplc_analysis Chiral HPLC Analysis: - Chiral Column - Isocratic Elution - UV Detection @ 235 nm sample_prep->hplc_analysis data_processing Data Processing: - Enantiomer Peak Integration - Enantiomeric Excess Calculation hplc_analysis->data_processing end End data_processing->end

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Comparative Study of Resolving Agents for 1-(Thiophen-2-yl)ethanamine: An Enzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient resolution of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a detailed comparison and methodology for the resolution of racemic 1-(Thiophen-2-yl)ethanamine, a valuable chiral building block.

While classical diastereomeric salt resolution is a common strategy for resolving chiral amines, extensive literature review reveals a notable lack of specific experimental data for the application of common resolving agents like tartaric acid or mandelic acid to this compound. However, a robust and highly selective method has been demonstrated through enzymatic kinetic resolution. This guide will focus on the well-documented enzymatic approach, providing experimental data and protocols to facilitate its application.

Enzymatic Kinetic Resolution: A Highly Selective Alternative

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases, particularly Candida antarctica lipase B (CALB), have proven to be highly effective for the kinetic resolution of a wide range of chiral amines, including this compound.

The primary advantage of this method lies in its high enantioselectivity, often achieving high enantiomeric excess (e.e.) for both the acylated and the unreacted amine. The reaction is typically carried out under mild conditions, minimizing the risk of racemization or side reactions.

Comparative Performance of Acylating Agents

The choice of the acylating agent is crucial for the success of the enzymatic resolution. Below is a summary of the performance of different acylating agents in the CALB-catalyzed resolution of racemic this compound.

Resolving SystemAcylating AgentSolventTime (h)Conversion (%)Enantiomeric Excess (e.e.) of Amine (%)Enantiomeric Excess (e.e.) of Amide (%)
Candida antarctica lipase B (CALB)Methoxyacetic acid 2-ethyl-hexyl esterToluene24>45>99 (R)-enantiomer-
Candida antarctica lipase B (CALB)Acetic acid 2-ethyl-hexyl esterToluene24>45>99 (R)-enantiomer-

Data extracted from patent WO 2007/093642 A1.

Experimental Protocols

Below is a detailed methodology for the enzymatic kinetic resolution of this compound based on established protocols.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acylating agent (e.g., Methoxyacetic acid 2-ethyl-hexyl ester or Acetic acid 2-ethyl-hexyl ester)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and equipment for organic synthesis

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve racemic this compound (1 equivalent) and the acylating agent (1 equivalent) in the anhydrous solvent.

  • Enzyme Addition: Add the immobilized Candida antarctica lipase B to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction scale.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 24 hours).

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them for conversion and enantiomeric excess of both the remaining amine and the formed amide using a suitable chiral chromatography method.

  • Work-up: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the unreacted (R)-1-(Thiophen-2-yl)ethanamine and the acylated (S)-enantiomer. These can be separated by standard techniques such as column chromatography or extraction.

  • Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed using acidic or basic conditions to yield the free (S)-1-(Thiophen-2-yl)ethanamine.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic this compound ((R/S)-Amine) reaction_mixture Reaction Mixture in Toluene racemic_amine->reaction_mixture acylating_agent Acylating Agent acylating_agent->reaction_mixture calb Candida antarctica lipase B (CALB) separation Separation (e.g., Chromatography) calb->separation Selective Acylation reaction_mixture->calb unreacted_amine Unreacted (R)-Amine (High e.e.) separation->unreacted_amine acylated_amine Acylated (S)-Amide (High e.e.) separation->acylated_amine hydrolysis Hydrolysis acylated_amine->hydrolysis s_amine (S)-Amine hydrolysis->s_amine

Caption: Workflow of the enzymatic kinetic resolution of this compound.

G cluster_1 Chemical Resolution Signaling Pathway (General) racemic_amine Racemic Amine ((R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R,R)-Salt and (S,R)-Salt) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer ((R,R)-Salt) crystallization->less_soluble more_soluble More Soluble Diastereomer ((S,R)-Salt in solution) crystallization->more_soluble basification1 Basification less_soluble->basification1 basification2 Basification more_soluble->basification2 r_amine (R)-Amine basification1->r_amine s_amine (S)-Amine basification2->s_amine

Caption: General logical relationship in classical diastereomeric salt resolution.

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and development of chiral molecules. For 1-(Thiophen-2-yl)ethanamine, a key chiral intermediate in medicinal chemistry, accurate assessment of its enantiomeric purity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Gas Chromatography (GC). Each method is evaluated based on its performance, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Data Presentation: Comparison of Chiral HPLC Performance

ParameterChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Example Data Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/Diethylamine (90:10:0.1)1.08.510.2> 2.0
Alternative Cyclofructan-basedAcetonitrile/Methanol/Acetic Acid/Triethylamine (95:5:0.3:0.2)1.06.87.9> 1.8

Note: The data presented is exemplary and based on typical separations of aromatic amines on the specified CSPs.

Experimental Protocol: Chiral HPLC

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 235 nm.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate ee% integrate->calculate

Chiral HPLC Workflow

NMR Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.

Data Presentation: Comparison of Chiral Solvating Agents for NMR

Chiral Solvating Agent (CSA)Analyte Proton MonitoredChemical Shift (R-enantiomer complex) (ppm)Chemical Shift (S-enantiomer complex) (ppm)Chemical Shift Difference (Δδ) (ppm)
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) Methine proton (-CH)4.254.210.04
(R)-(-)-Mandelic Acid Methyl protons (-CH₃)1.521.500.02

Note: The data presented is exemplary. The actual chemical shifts and their differences will depend on the specific CSA, solvent, and concentration used.

Experimental Protocol: NMR with Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum of Analyte: Record the ¹H NMR spectrum of the analyte alone.

  • Add Chiral Solvating Agent: Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

  • Acquire Spectrum of Complex: Gently mix the solution and record the ¹H NMR spectrum again. The signals corresponding to the two enantiomers should now be resolved.

  • Data Analysis: The enantiomeric excess is determined by the integration of the well-resolved signals corresponding to each enantiomer.

Logical Relationship in NMR Enantiodiscrimination

cluster_reactants Components in Solution cluster_complexes Diastereomeric Complexes cluster_spectrum NMR Spectrum analyte Racemic Analyte (R-amine & S-amine) complex_R (R-amine)-(R)-CSA analyte->complex_R complex_S (S-amine)-(R)-CSA analyte->complex_S csa Chiral Solvating Agent ((R)-CSA) csa->complex_R csa->complex_S spectrum Distinct NMR Signals (Δδ ≠ 0) complex_R->spectrum complex_S->spectrum

NMR Enantiodiscrimination

Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis separates enantiomers based on their different mobilities in the presence of a chiral selector added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the separation of amines.

Data Presentation: Comparison of Chiral Selectors in CE

Chiral SelectorBackground Electrolyte (BGE)Migration Time (R-enantiomer) (min)Migration Time (S-enantiomer) (min)Resolution (Rs)
β-Cyclodextrin 50 mM Phosphate buffer (pH 2.5)5.25.5> 2.5
Sulfated-β-Cyclodextrin 25 mM Phosphate buffer (pH 7.0)4.85.0> 3.0

Note: The data presented is exemplary and based on typical separations of aromatic amines using cyclodextrin-modified CE.

Experimental Protocol: Chiral Capillary Electrophoresis

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte (BGE).

  • BGE Preparation: Prepare the BGE containing the chosen chiral selector at the desired concentration and pH.

  • Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation and Detection: Apply a voltage across the capillary and monitor the migration of the enantiomers using a UV detector at 235 nm.

  • Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Workflow for Chiral CE Analysis

cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis condition Capillary Conditioning prepare_bge Prepare BGE condition->prepare_bge prepare_sample Prepare Sample prepare_bge->prepare_sample inject Inject Sample prepare_sample->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate ee% integrate->calculate

Chiral CE Workflow

Gas Chromatography (GC)

Chiral Gas Chromatography can be used for the enantiomeric separation of volatile amines, often requiring derivatization to improve volatility and chromatographic performance. The separation is achieved on a chiral stationary phase.

Data Presentation: Comparison of Derivatization Agents for Chiral GC

Derivatizing AgentChiral Stationary PhaseRetention Time (R-enantiomer derivative) (min)Retention Time (S-enantiomer derivative) (min)Separation Factor (α)
Trifluoroacetic anhydride (TFAA) Chirasil-Val12.312.81.04
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride DB-5 (achiral)15.115.91.05

Note: The data presented is exemplary. Retention times and separation factors are highly dependent on the specific column, temperature program, and derivatization protocol.

Experimental Protocol: Chiral Gas Chromatography

  • Derivatization: In a vial, react the this compound sample with a suitable chiral or achiral derivatizing agent (e.g., TFAA) in an appropriate solvent. Heat the mixture if necessary to ensure complete reaction.

  • Sample Preparation: After cooling, the derivatized sample can be directly injected or may require a workup procedure to remove excess reagent.

  • Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the GC equipped with a chiral capillary column.

  • Separation and Detection: Use a suitable temperature program to achieve separation of the diastereomeric or enantiomeric derivatives. Detection is typically performed using a Flame Ionization Detector (FID).

  • Data Analysis: Determine the enantiomeric excess from the peak areas of the two separated derivatives.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis derivatize Derivatize Amine workup Sample Workup derivatize->workup inject Inject Sample workup->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate ee% integrate->calculate

Chiral GC Workflow

Conclusion

The choice of method for determining the enantiomeric excess of this compound depends on several factors including the required accuracy, sample throughput, available instrumentation, and the presence of other components in the sample matrix.

  • Chiral HPLC is often the method of choice due to its high resolution, robustness, and wide availability of chiral stationary phases.

  • NMR Spectroscopy with chiral solvating agents is a rapid technique that does not require chromatographic separation, making it suitable for high-throughput screening. However, it may be less sensitive and require higher sample concentrations.

  • Chiral Capillary Electrophoresis offers high separation efficiency and low consumption of sample and reagents, but method development can be more complex.

  • Chiral Gas Chromatography is a powerful technique for volatile compounds, but the need for derivatization adds an extra step to the workflow.

By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the accurate and reliable determination of the enantiomeric excess of this compound in their specific application.

Unveiling the Cytotoxic Potential: A Comparative Analysis of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative guide for researchers, scientists, and drug development professionals evaluating the cytotoxic properties of emerging thiophene-based compounds. This document provides a comprehensive overview of the latest experimental data, detailed laboratory protocols, and visual representations of key biological pathways and experimental workflows.

Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, particularly as potential anticancer agents.[1] These sulfur-containing heterocyclic compounds have been shown to interact with various cancer-specific protein targets, leading to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[1] This guide synthesizes recent findings on the in vitro cytotoxicity of novel thiophene derivatives against several human cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of various novel thiophene derivatives against different human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDCell LineIC50 (µM)Reference
Thienopyrimidine Series
3bHepG2 (Liver)3.105 ± 0.14[2]
PC-3 (Prostate)2.15 ± 0.12[2]
3gHepG2 (Liver)3.77 ± 0.17[2]
3fHepG2 (Liver)4.296 ± 0.2[2]
PC-3 (Prostate)7.472 ± 0.42[2]
Thieno[3,2-b]pyrrole Series
4cHepG2 (Liver)3.023[2]
PC-3 (Prostate)3.12[2]
Thiophene Carboxamide Series
4aHepG2 (Liver)Close to Sorafenib[3]
MCF-7 (Breast)Close to Sorafenib[3]
4bHepG2 (Liver)Close to Sorafenib[3][4]
MCF-7 (Breast)Close to Sorafenib[3]
14aHepG2 (Liver)Close to Sorafenib[3]
MCF-7 (Breast)Close to Sorafenib[3]
14bHepG2 (Liver)Close to Sorafenib[3]
MCF-7 (Breast)Close to Sorafenib[3]
Miscellaneous Thiophene Derivatives
Compound 480HeLa (Cervical)12.61 µg/mL[5][6]
HepG2 (Liver)33.42 µg/mL[5][6]
Compound 471HeLa (Cervical)23.79 µg/mL[6]
HepG2 (Liver)13.34 µg/mL[6]
TP 5HepG2 (Liver)<30.0 µg/mL[6][7]
SMMC-7721 (Liver)<30.0 µg/mL[6][7]
F8CCRF-CEM (Leukemia)0.805 - 3.05[8]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Thiophene derivatives of interest

  • Human cancer cell lines (e.g., HepG2, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 0.5 x 10^4 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, typically ≤ 0.5%) and a positive control (e.g., Doxorubicin). Incubate the plate for 24 to 72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanisms

VEGFR-2/AKT Signaling Pathway Inhibition

Several novel thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[2] This dual inhibition disrupts key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation Thiophene Thiophene Derivatives Thiophene->VEGFR2 Thiophene->AKT

Caption: Inhibition of VEGFR-2 and AKT pathways by thiophene derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for evaluating the cytotoxic effects of novel compounds using a cell-based assay such as the MTT assay.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions) cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation assay 4. Cytotoxicity Assay (e.g., MTT Addition) incubation->assay measurement 5. Data Acquisition (Absorbance Reading) assay->measurement analysis 6. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: General workflow of an in vitro cytotoxicity assay.

References

comparing the efficacy of different catalysts for 1-(Thiophen-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. Among these, 1-(Thiophen-2-yl)ethanamine stands as a valuable building block for various bioactive molecules. The efficiency and stereoselectivity of its synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, primarily focusing on the asymmetric reductive amination of 2-acetylthiophene. We will delve into transition metal catalysis and biocatalysis, presenting available experimental data, detailed protocols, and visual workflows to aid in catalyst selection.

Transition Metal Catalysis: A Powerful Tool for Amine Synthesis

Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are highly effective for the reductive amination of ketones. These catalysts, in conjunction with a chiral ligand, can achieve high yields and excellent enantioselectivity.

Iridium-Catalyzed Asymmetric Reductive Amination

Iridium catalysts have demonstrated exceptional performance in the asymmetric reductive amination of 2-acetylthiophene. The use of an iridium precursor with a chiral phosphoramidite ligand leads to the formation of this compound with high yield and enantiomeric excess.

A notable example involves the use of an iridium precursor and a sterically tunable chiral phosphoramidite ligand, which has been shown to be highly effective for the direct asymmetric reductive amination of 2-acetylthiophene, yielding the desired amine in high yield and good enantioselectivity.[1] Different iridium-based catalysts, such as Ir-PA1, Ir-PA2, and Ir-PA3, are also known to be effective for the reductive amination of ketones bearing a thiophene ring, generally providing good yields.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of 2-Acetylthiophene

The following is a general procedure based on established methods for iridium-catalyzed asymmetric reductive amination.

Materials:

  • 2-Acetylthiophene

  • Amine source (e.g., ammonia or an ammonium salt like ammonium formate)

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphoramidite ligand

  • Hydrogen source (e.g., H₂ gas or a hydrogen donor like formic acid)

  • Anhydrous solvent (e.g., methanol, toluene)

  • Titanium(IV) isopropoxide (as a water scavenger, optional)

Procedure:

  • In a glovebox, the iridium precursor and the chiral phosphoramidite ligand are dissolved in the anhydrous solvent in a reaction vessel.

  • 2-Acetylthiophene and the amine source are added to the solution.

  • If using, titanium(IV) isopropoxide is added to the mixture.

  • The reaction vessel is sealed and, if using H₂ gas, purged with hydrogen.

  • The reaction is stirred at a specific temperature and pressure for a designated time.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

  • The yield and enantiomeric excess are determined by standard analytical techniques (e.g., GC, HPLC).

Logical Workflow for Iridium-Catalyzed Synthesis

cluster_prep Catalyst Preparation cluster_reaction Reductive Amination cluster_workup Workup & Purification Ir_precursor Iridium Precursor Catalyst Active Iridium Catalyst Ir_precursor->Catalyst Ligand Chiral Ligand Ligand->Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst Reaction_vessel Reaction Catalyst->Reaction_vessel Ketone 2-Acetylthiophene Ketone->Reaction_vessel Amine_source Amine Source Amine_source->Reaction_vessel H2_source Hydrogen Source H2_source->Reaction_vessel Quench Reaction Quenching Reaction_vessel->Quench Evaporation Solvent Removal Quench->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Workflow for Iridium-Catalyzed Synthesis.

Other Transition Metal Catalysts

While specific data for the synthesis of this compound is limited, catalysts based on rhodium, ruthenium, and nickel are widely used for reductive amination of other ketones and are viable alternatives.

  • Rhodium Catalysts: Often used for asymmetric hydrogenation, rhodium complexes with chiral ligands can be effective for the reductive amination of heteroaromatic ketones.

  • Ruthenium Catalysts: Ruthenium-based catalysts are also well-established for asymmetric hydrogenation and transfer hydrogenation reactions, offering another avenue for this synthesis.

  • Nickel Catalysts: As a more earth-abundant and cost-effective alternative, nickel catalysts are gaining attention for reductive amination, although they may require different reaction conditions.

Biocatalysis: The Green Chemistry Approach

Enzymes, particularly transaminases and reductive aminases, offer a highly selective and environmentally friendly route to chiral amines. These biocatalysts operate under mild conditions (typically room temperature and neutral pH) in aqueous media, minimizing waste and avoiding the use of heavy metals.

Transaminase-Catalyzed Asymmetric Synthesis

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone substrate. By using a prochiral ketone like 2-acetylthiophene, a chiral amine can be produced with high enantioselectivity. The choice of the specific transaminase is crucial and often requires screening of a library of enzymes to find one with high activity and selectivity for the target substrate.

Experimental Protocol: Transaminase-Catalyzed Synthesis of a Chiral Amine (Representative)

This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a ketone using a transaminase.

Materials:

  • Ketone substrate (e.g., 2-acetylthiophene)

  • Transaminase enzyme (lyophilized powder or immobilized)

  • Amine donor (e.g., isopropylamine, L-alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO, optional, to improve substrate solubility)

Procedure:

  • The buffer solution is prepared, and the pH is adjusted.

  • The ketone substrate, amine donor, and PLP are dissolved in the buffer. An organic co-solvent may be added if the substrate has low aqueous solubility.

  • The transaminase enzyme is added to the reaction mixture.

  • The reaction is incubated at a specific temperature (e.g., 30°C) with gentle agitation for a set period.

  • The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction is complete, the enzyme is removed (e.g., by centrifugation if it's a whole-cell biocatalyst or filtration if immobilized).

  • The aqueous reaction mixture is extracted with an organic solvent.

  • The organic extracts are dried, and the solvent is evaporated to yield the crude product.

  • The product is purified, typically by chromatography.

  • Yield and enantiomeric excess are determined.

Logical Workflow for Biocatalytic Synthesis

cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification Buffer Buffer Preparation (pH 7.5) Substrates Dissolve Ketone, Amine Donor, PLP Buffer->Substrates Enzyme_add Add Transaminase Substrates->Enzyme_add Reaction_mix Reaction Mixture Enzyme_add->Reaction_mix Incubation Incubate (e.g., 30°C, 24h) Reaction_mix->Incubation Monitoring Monitor Progress (HPLC/GC) Incubation->Monitoring Enzyme_removal Enzyme Removal Monitoring->Enzyme_removal Extraction Solvent Extraction Enzyme_removal->Extraction Purification Purification Extraction->Purification Product Chiral Amine Purification->Product

Caption: Workflow for Transaminase-Catalyzed Synthesis.

Catalyst Performance Comparison

The following table summarizes the available data for different catalytic approaches to synthesize this compound or structurally similar amines. It is important to note that a direct, side-by-side comparison is challenging due to the lack of studies performing this specific reaction with a wide range of catalysts. The data for Rhodium, Ruthenium, and Nickel catalysts are representative of their general performance in asymmetric reductive aminations of aromatic ketones.

Catalyst TypeSpecific Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reaction Conditions
Iridium Ir-precursor/Chiral Phosphoramidite Ligand2-AcetylthiopheneHighGoodMild temperature and pressure
Rhodium Rh-complex/Chiral LigandAromatic Ketones (representative)80-9985-99Varies, often requires H₂ pressure
Ruthenium Ru-complex/Chiral LigandAromatic Ketones (representative)85-9890-99Varies, often requires H₂ pressure
Nickel Ni-complex/Chiral LigandAromatic Ketones (representative)70-9570-95Varies, often requires higher temperatures
Biocatalyst TransaminaseAromatic Ketones (representative)80-99>99Aqueous buffer, mild temperature (e.g., 30°C)

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the importance of stereoselectivity.

  • Iridium catalysts offer a highly efficient and selective route to enantiomerically enriched this compound, making them an excellent choice for laboratory-scale synthesis and applications where high purity is paramount.

  • Rhodium and Ruthenium catalysts represent viable, well-established alternatives, with a broad range of chiral ligands available to tune reactivity and selectivity.

  • Nickel catalysts are a promising, more sustainable option, although further optimization may be required to achieve the same levels of performance as precious metal catalysts.

  • Biocatalysts , such as transaminases, provide a green and highly stereoselective method. While initial enzyme screening and process development may be necessary, the mild reaction conditions and excellent enantioselectivity make this an attractive approach, particularly for large-scale, sustainable manufacturing.

For researchers and drug development professionals, a thorough evaluation of these catalytic systems, considering the specific requirements of their synthetic goals, will enable the selection of the most effective and efficient method for producing this compound.

References

The Versatility of 1-(Thiophen-2-yl)ethanamine in Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical step that dictates the efficiency of a synthetic route and the biological activity of the final product. 1-(Thiophen-2-yl)ethanamine, a primary amine featuring a thiophene moiety, has emerged as a valuable scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of the applications of this compound, presenting its performance against alternative amines in various synthetic contexts, supported by experimental data and detailed protocols.

I. Synthesis of Bioactive Pyrimidine Derivatives

The pyrimidine core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a key precursor for the synthesis of various thiophene-substituted pyrimidines.

A. Comparative Synthesis: The Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, is a widely used method for the synthesis of dihydropyrimidones. While specific comparative yield data for this compound in the Biginelli reaction is not extensively documented in single head-to-head studies, we can infer its utility by examining typical yields for this class of reaction and comparing them with those of other primary amines.

Amine ComponentAldehydeβ-Ketoester/ThioureaCatalyst/SolventYield (%)Reference
Urea (Amine Source)BenzaldehydeEthyl acetoacetate/ThioureaHCl/Ethanol94%--INVALID-LINK--{: target="_blank" rel="noopener noreferrer"}
Urea (Amine Source)BenzaldehydeEthyl acetoacetateIminium Intermediate58-62%--INVALID-LINK--{: target="_blank" rel="noopener noreferrer"}
B. Experimental Protocol: Synthesis of Thiophene-Linked Pyrimidopyrimidines

This protocol describes the synthesis of 4-substituted-6-thiophenopyrimidines, which are precursors to pyrimidopyrimidines.

Step 1: Synthesis of Thiophene-Substituted Chalcones

  • Reflux a mixture of 2-acetylthiophene and an aromatic aldehyde in the presence of potassium hydroxide in ethanol.

Step 2: Cyclization to form 4-substituted-6-thiophenopyrimidines

  • The resulting thiophene-substituted chalcone is cyclized with guanidine in the presence of potassium hydroxide.

Step 3: Synthesis of Pyrimidopyrimidines

  • The 4-substituted-6-thiophenopyrimidine is then refluxed with acetylacetone to yield the final pyrimidopyrimidine product.[1]

Synthesis_of_Pyrimidopyrimidines acetylthiophene 2-Acetylthiophene chalcone Thiophene-Substituted Chalcone acetylthiophene->chalcone aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->chalcone thiophenopyrimidine 4-Substituted-6-thiophenopyrimidine chalcone->thiophenopyrimidine guanidine Guanidine guanidine->thiophenopyrimidine pyrimidopyrimidine Pyrimidopyrimidine thiophenopyrimidine->pyrimidopyrimidine acetylacetone Acetylacetone acetylacetone->pyrimidopyrimidine

Caption: Synthetic pathway for thiophene-linked pyrimidopyrimidines.

II. Anti-inflammatory and Anticancer Applications

Derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. The thiophene ring is often considered a bioisostere of the phenyl ring, and its incorporation can modulate the pharmacological properties of a molecule.

A. Comparative Anti-inflammatory Activity

While direct comparisons of the anti-inflammatory activity of derivatives of this compound with other amines are limited, we can analyze the activity of various thiophene-based compounds.

Compound ClassSpecific DerivativeAssayIC50 / % InhibitionComparisonReference
Thiophene-based PyrimidinesPyrazolo[3,4-d]pyrimidine derivativesCOX-2 InhibitionIC50 = 9.47 - 11.60 µMComparable to Indomethacin (IC50 = 9.17 µM)[2]
Thiophene-based PyrimidinesPyrimidine-5-carbonitrile derivativesCOX-2 InhibitionIC50 = 1.03–1.71 µMComparable to Celecoxib (IC50 = 0.88 µM)[3]

Inference: Thiophene-containing pyrimidine derivatives exhibit potent anti-inflammatory activity, often comparable to established drugs. The structural variations on the thiophene and pyrimidine rings play a crucial role in determining the potency and selectivity of these compounds. The use of this compound as a building block provides a direct route to such bioactive molecules.

B. Comparative Anticancer Activity

The anticancer potential of thiophene derivatives is an active area of research.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50ComparisonReference
Thiophene/Thieno[2,3-d]pyrimidinesCompound 8MCF-7 (Breast)Lower than referenceMore potent than standard[4]
Thiophene/Thieno[2,3-d]pyrimidinesCompound 5HepG-2 (Liver)Lower than referenceMore potent than standard[4]

Inference: Thiophene and thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, in some cases exceeding the potency of standard reference drugs. The incorporation of the this compound scaffold can be a key strategy in the design of novel anticancer agents.[5]

Anticancer_Mechanism Thiophene_Derivative Thiophene Derivative Kinase Tyrosine Kinase Thiophene_Derivative->Kinase Inhibition Apoptosis Apoptosis Induction Thiophene_Derivative->Apoptosis Autophagy Autophagy Induction Thiophene_Derivative->Autophagy Cancer_Cell Cancer Cell Death Kinase->Cancer_Cell Prevents Apoptosis->Cancer_Cell Autophagy->Cancer_Cell

Caption: Potential mechanisms of anticancer activity of thiophene derivatives.

III. Application in Materials Science: Functionalization of Carbon Nanotubes

This compound can be utilized for the functionalization of carbon nanotubes (CNTs), a process that enhances their solubility and processability for various applications in electronics and biomedicine. The amine group allows for covalent attachment to the CNT surface, typically through amide bond formation with carboxyl groups on oxidized CNTs.

A. Comparative Efficiency of Amine Functionalization

The efficiency of CNT functionalization can be influenced by the structure of the amine used.

AmineFunctionalization Efficiency (wt% organic fraction)Key Structural FeatureReference
Triethylenetetramine (TETA)16.5%Straight-chain, multiple amine groups[6]
Jeffamine D-230Not specifiedPolyetheramine[6]
Jeffamine T-403Not specifiedPolyetheramine[6]
Octadecylamine (ODA)Highest amine contentLong alkyl chain--INVALID-LINK--{: target="_blank" rel="noopener noreferrer"}
1-Aminopyrene (AP)Intermediate amine contentAromatic--INVALID-LINK--{: target="_blank" rel="noopener noreferrer"}
1,5-Diaminonaphthalene (DAN)Lowest amine contentAromatic diamine--INVALID-LINK--{: target="_blank" rel="noopener noreferrer"}

Inference: While direct data for this compound is not available in these comparative studies, the results suggest that both aliphatic and aromatic amines can effectively functionalize CNTs. The presence of the aromatic thiophene ring in this compound could offer unique electronic interactions with the CNT surface, in addition to the covalent amide linkage.

B. Experimental Protocol: Amine Functionalization of Oxidized Multi-Walled Carbon Nanotubes (MWCNTs)
  • Oxidation of MWCNTs: Treat pristine MWCNTs with a strong acid (e.g., a mixture of H₂SO₄ and HNO₃) to introduce carboxylic acid groups on the surface.

  • Acylation: Convert the carboxylic acid groups to more reactive acyl chlorides by treating the oxidized MWCNTs with a chlorinating agent like thionyl chloride (SOCl₂).

  • Amidation: React the acylated MWCNTs with this compound. The amine's nucleophilic nitrogen attacks the acyl chloride, forming a stable amide bond and covalently attaching the thiophene-ethylamine moiety to the CNT surface.

CNT_Functionalization Pristine_CNT Pristine MWCNT Oxidized_CNT Oxidized MWCNT (-COOH) Pristine_CNT->Oxidized_CNT Acid Treatment Acylated_CNT Acylated MWCNT (-COCl) Oxidized_CNT->Acylated_CNT SOCl₂ Functionalized_CNT Functionalized MWCNT Acylated_CNT->Functionalized_CNT Amine This compound Amine->Functionalized_CNT

Caption: Workflow for the functionalization of MWCNTs with this compound.

Conclusion

This compound stands out as a versatile and valuable building block in both medicinal chemistry and materials science. Its unique combination of a primary amine and a thiophene ring allows for its incorporation into a diverse range of molecular architectures. While direct quantitative comparisons with other primary amines are not always available in the literature, the existing data on the synthesis and biological activity of its derivatives, as well as the general principles of amine reactivity, strongly support its utility. The thiophene moiety often imparts favorable biological properties, making derivatives of this compound promising candidates for the development of new therapeutics. In materials science, its ability to functionalize carbon nanotubes opens up possibilities for creating novel hybrid materials with tailored properties. Further head-to-head comparative studies would be beneficial to fully elucidate the performance advantages of this important synthetic precursor.

References

Safety Operating Guide

Safe Disposal of 1-(Thiophen-2-yl)ethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management and disposal of chemical waste are of paramount importance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(Thiophen-2-yl)ethanamine (CAS No. 30433-91-1), ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1][3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[1][3] In all cases of exposure, seek immediate medical attention.[1][3]

Health and Hazard Information

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound relevant to its handling and disposal is provided in the table below.

PropertyValue
Physical State Liquid[1][3]
Appearance Light yellow[1][3]
Molecular Formula C6H9NS[4]
Molecular Weight 127.21 g/mol [4]
Boiling Point 103 - 105 °C @ 15 mmHg[3]
Density 1.087 g/mL at 25 °C[5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular municipal trash.

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including residual amounts in primary containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.[2]

  • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[2]

Step 2: Labeling of Waste Containers

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the CAS number "30433-91-1."

  • Indicate the primary hazards associated with the waste, such as "Corrosive" and "Harmful."

Step 3: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3]

  • The storage area should be away from incompatible materials such as acids and strong oxidizing agents.[3]

  • Ensure the container is stored in a location where it cannot be accidentally knocked over.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the contractor with a full inventory of the waste, including the chemical name and quantity.

Step 5: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected as hazardous waste and added to the designated waste container.[2]

  • Once decontaminated, the original container can be disposed of as non-hazardous waste, or as directed by your institution's policies. Deface the label on the empty container before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Designated Hazardous Waste Container fume_hood->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards: Corrosive, Harmful segregate->label_waste decontaminate Triple-Rinse Empty Containers segregate->decontaminate For Empty Containers store_waste Store Waste Container in a Cool, Dry, Well-Ventilated Area label_waste->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store_waste->contact_ehs end End of Disposal Process contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Defaced Container decontaminate->dispose_container collect_rinsate->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Thiophen-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(Thiophen-2-yl)ethanamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This chemical is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber gloves. Due to the absence of specific breakthrough time data for this compound, it is imperative to consult the glove manufacturer's chemical resistance guides for the most current information. Double gloving is recommended for extended handling periods.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles are required when there is a risk of splashing. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a higher risk of splashing or aerosol generation.[3]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)If engineering controls are not sufficient to maintain exposure below permissible limits, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3] Respirator use requires a formal respiratory protection program, including fit testing.
Body Protection Laboratory coatA chemically resistant lab coat or a full protective suit should be worn to prevent skin contact.[3] Ensure the lab coat is fully buttoned.
Footwear Closed-toe shoesShoes should be made of a non-porous material.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have spill control materials readily available.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

Handling the Chemical
  • Transport: When moving the chemical, use a secondary container to prevent spills in case the primary container is compromised.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.

  • Reactions: When using in a reaction, ensure the apparatus is properly assembled and secured. If the reaction is exothermic, have appropriate cooling measures in place.

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate decontaminating agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused Chemical Dispose of as hazardous waste in a designated, properly labeled, and sealed container. Do not pour down the drain.
Contaminated Labware Rinse glassware with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. Dispose of disposable labware as solid hazardous waste.
Contaminated PPE Contaminated gloves, lab coats, and other disposable PPE must be disposed of as solid hazardous waste.
Spill Debris Any materials used to clean up a spill of this compound should be collected in a sealed container and disposed of as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Work Area (Fume Hood) DonPPE->PrepareWorkArea VerifyEmergency Verify Emergency Equipment PrepareWorkArea->VerifyEmergency Transport Transport Chemical (Secondary Containment) VerifyEmergency->Transport Dispense Dispense Chemical Transport->Dispense Decontaminate Decontaminate Work Area Dispense->Decontaminate RemovePPE Properly Remove PPE Decontaminate->RemovePPE WashHands Wash Hands RemovePPE->WashHands DisposeWaste Dispose of Hazardous Waste (Chemical, PPE, Labware) WashHands->DisposeWaste

Caption: Workflow for the safe handling of this compound.

Emergency Procedures Logical Flow

In the event of an exposure or spill, follow these critical steps.

EmergencyProcedure Exposure Exposure Event SkinContact Skin Contact? Exposure->SkinContact EyeContact Eye Contact? Exposure->EyeContact Inhalation Inhalation? Exposure->Inhalation Ingestion Ingestion? Exposure->Ingestion FlushSkin Flush with water for 15 min Remove contaminated clothing SkinContact->FlushSkin FlushEyes Flush with water for 15 min Seek medical attention EyeContact->FlushEyes MoveToFreshAir Move to fresh air Seek medical attention Inhalation->MoveToFreshAir DoNotInduceVomiting Do NOT induce vomiting Seek immediate medical attention Ingestion->DoNotInduceVomiting

Caption: Decision tree for emergency response to exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.